Retinyl acetate-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-6-deuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i1D3,9D |
InChI Key |
QGNJRVVDBSJHIZ-VHPORTKQSA-N |
Isomeric SMILES |
[2H]\C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])\C=C\C(=C\COC(=O)C)\C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Retinyl acetate-d4 and its chemical properties?
Abstract
This technical guide provides a comprehensive overview of Retinyl acetate-d4, a deuterated isotopologue of Retinyl acetate. It is intended for researchers, scientists, and professionals in drug development. This document details the chemical and physical properties of this compound, its primary applications as an internal standard in quantitative analytical methods, and its role in tracing Vitamin A metabolic pathways. Included are detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), alongside graphical representations of the retinoid metabolic pathway and analytical workflows to facilitate a deeper understanding of its application.
Introduction
Retinyl acetate, a synthetic ester of retinol (Vitamin A), is a crucial compound in various biological processes, including vision, immune function, and epithelial cell growth.[1][2] In research and clinical settings, the precise quantification of retinoids is essential for understanding both physiological states and the pharmacokinetics of related drugs. This compound is the deuterium-labeled form of Retinyl acetate.[3][4] The incorporation of four deuterium atoms creates a stable, heavier version of the molecule that is chemically identical to the natural form but distinguishable by its mass.[3] This property makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation, thus correcting for variations in sample preparation and instrument response.
Chemical and Physical Properties
This compound shares nearly identical physicochemical properties with its non-deuterated counterpart, with the primary distinction being its molecular weight. The properties of the unlabeled Retinyl acetate are presented below and are considered representative for the d4-labeled compound, except for molecular weight and formula.
Quantitative Data Summary
| Property | Value (Retinyl acetate) | Value (this compound) | Reference |
| Synonyms | Vitamin A acetate, Retinol acetate | Vitamin A acetate-d4, Retinol acetate-d4 | |
| CAS Number | 127-47-9 | 118139-40-5 | |
| Molecular Formula | C₂₂H₃₂O₂ | C₂₂H₂₈D₄O₂ | |
| Molecular Weight | 328.49 g/mol | 332.51 g/mol | |
| Appearance | Light yellow to yellow solid powder/crystals | Not specified (assumed similar) | |
| Melting Point | 57-58 °C | Not specified (assumed similar) | |
| Boiling Point | ~440.5 °C at 760 mmHg (estimate) | Not specified (assumed similar) | |
| Solubility | DMSO: ~50 mg/mL | Not specified (assumed similar) | |
| Ethanol: ~16-25 mg/mL | Not specified (assumed similar) | ||
| Water: Sparingly soluble (~0.67 mg/mL) | Not specified (assumed similar) | ||
| Soluble in chloroform, ethyl acetate | Not specified (assumed similar) | ||
| Stability | Light, air, and heat sensitive; Hygroscopic. | Light, air, and moisture sensitive. | |
| Storage Conditions | Store at -20°C under an inert atmosphere, protected from light. | Store in freezer (-20°C), protected from light, air, and moisture. | |
| Powder: Stable for 3 years at -20°C. | Not specified (assumed similar) | ||
| In Solvent: Stable for 6 months at -80°C. | Not specified (assumed similar) | ||
| λmax | 326 nm | Not specified (assumed similar) |
Role in Vitamin A Metabolism and Signaling
Retinyl acetate serves as a precursor to biologically active retinoids. When ingested, it is hydrolyzed in the intestine to release retinol. This retinol is then absorbed by enterocytes, re-esterified, and transported to the liver for storage, primarily as retinyl palmitate. From the liver, retinol is released into the bloodstream bound to retinol-binding protein (RBP) for delivery to target tissues. In target cells, retinol is oxidized first to retinaldehyde and then irreversibly to all-trans-retinoic acid (ATRA), the primary biologically active metabolite. ATRA is then transported to the nucleus where it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to regulate the expression of numerous genes involved in cell differentiation, proliferation, and apoptosis.
This compound acts as a tracer, allowing researchers to follow the metabolic fate of dietary Vitamin A through these complex pathways.
Vitamin A Metabolic Pathway
References
A Technical Guide to the Synthesis and Purification of Deuterated Retinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated retinyl acetate, a crucial isotopically labeled form of Vitamin A. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and purification workflows for enhanced clarity. The methodologies described are intended to serve as a valuable resource for researchers in the fields of organic chemistry, drug metabolism, and pharmacokinetics.
Introduction
Deuterated retinyl acetate is an invaluable tool in biomedical research, particularly in studies involving Vitamin A metabolism, pharmacokinetics, and as an internal standard in mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms provides a stable isotopic label that allows for the precise tracking and quantification of retinyl acetate and its metabolites in biological systems without altering its fundamental chemical properties. This guide outlines a common and effective synthetic pathway starting from β-ionone, followed by detailed purification and characterization protocols.
Synthetic Pathway Overview
The synthesis of deuterated retinyl acetate typically commences with the commercially available starting material, β-ionone. The synthetic strategy involves the sequential extension of the polyene chain and the introduction of deuterium atoms at specific positions. A common route proceeds through the formation of a deuterated retinoic acid intermediate, which is subsequently reduced to deuterated retinol and finally acetylated to yield the target compound.
Caption: General synthetic workflow for deuterated retinyl acetate.
Experimental Protocols
All procedures involving retinoids should be conducted under yellow or red light to prevent photoisomerization and degradation.[1]
Synthesis of Deuterated Retinoic Acid Ethyl Ester
A key intermediate in the synthesis is the appropriately deuterated retinoic acid ester. The following is a general procedure that can be adapted for specific deuteration patterns.
-
Materials: Deuterated building blocks (e.g., deuterated phosphonates or aldehydes), β-ionone derived intermediates, appropriate solvents (e.g., THF, ether), and bases (e.g., NaH, LDA).
-
Procedure:
-
The synthesis often employs a Wittig or Horner-Wadsworth-Emmons reaction to extend the polyene chain of a β-ionone derivative.
-
To introduce deuterium, a deuterated phosphonate ylide is reacted with a suitable aldehyde or ketone. For example, to synthesize 14,15-¹³C₂-retinoic acid ethyl ester (as a proxy for a deuteration example), C18 tetraene ketone is reacted with the carbanion of ¹³C₂-labeled triethylphosphonoacetate.[1]
-
The reaction is typically carried out in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or below) for a specified duration (e.g., overnight).[1]
-
Upon completion, the reaction is quenched (e.g., with water) and the product is extracted using an organic solvent.[1]
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude deuterated retinoic acid ethyl ester.
-
Reduction of Deuterated Retinoic Acid Ethyl Ester to Deuterated Retinol
-
Materials: Deuterated retinoic acid ethyl ester, lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄), anhydrous ether or THF, dry ice/acetone bath.
-
Procedure:
-
A solution of the deuterated retinoic acid ethyl ester in an anhydrous solvent is prepared in a flask under an inert atmosphere.
-
The solution is cooled in a dry ice/acetone bath.[1]
-
A solution of LiAlD₄ in the same solvent is added dropwise to the stirred ester solution. The use of LiAlD₄ will introduce deuterium at the C15 position.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Once the reaction is complete, it is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium sulfate.
-
The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to give crude deuterated retinol.
-
Acetylation of Deuterated Retinol to Deuterated Retinyl Acetate
-
Materials: Deuterated retinol, acetic anhydride, a base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane or ether).
-
Procedure:
-
The crude deuterated retinol is dissolved in the chosen solvent containing the base.
-
Acetic anhydride is added dropwise to the solution, which is typically kept cool in an ice bath.
-
The reaction mixture is stirred for several hours or overnight to ensure complete acetylation.
-
The reaction is quenched with water or a dilute aqueous acid solution.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude deuterated retinyl acetate.
-
Purification Protocol
Purification of the crude deuterated retinyl acetate is crucial to remove unreacted starting materials, byproducts, and isomeric impurities. A combination of column chromatography and High-Performance Liquid Chromatography (HPLC) is often employed.
Caption: Purification workflow for deuterated retinyl acetate.
Column Chromatography
-
Stationary Phase: Alumina (deactivated with water, e.g., 8% w/w) or silica gel are commonly used.
-
Mobile Phase: A non-polar solvent system, such as a gradient of diethyl ether in hexanes, is typically used for elution.
-
Procedure:
-
A column is packed with the chosen stationary phase slurried in the initial mobile phase solvent.
-
The crude product, dissolved in a minimal amount of the mobile phase, is loaded onto the column.
-
The column is eluted with the mobile phase, gradually increasing the polarity to separate the components.
-
Fractions are collected and analyzed by TLC and/or UV-Vis spectroscopy to identify those containing the desired all-trans-retinyl acetate.
-
Pure fractions are combined and the solvent is removed under reduced pressure.
-
High-Performance Liquid Chromatography (HPLC)
For high-purity requirements, a final purification step by HPLC is recommended.
-
Column: A normal-phase column (e.g., silica) or a reverse-phase column (e.g., C18) can be used.
-
Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent like hexane with a slightly more polar modifier like isopropanol or ethyl acetate is common. For reverse-phase HPLC, a mixture of acetonitrile and water is often used.
-
Detection: UV detection at 325 nm is typically used for retinoids.
-
Procedure:
-
The partially purified product from column chromatography is dissolved in the HPLC mobile phase.
-
The solution is injected onto the HPLC system.
-
The peak corresponding to all-trans-deuterated retinyl acetate is collected.
-
The solvent is removed from the collected fraction to yield the highly purified product.
-
Characterization and Data
The identity, purity, and isotopic enrichment of the final product must be confirmed by various analytical techniques.
| Parameter | Method | Typical Result | Reference |
| Identity Confirmation | ¹H NMR, ¹³C NMR | Chemical shifts consistent with the retinyl acetate structure, with the absence of signals at deuterated positions. | |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the deuterated retinyl acetate. | ||
| Purity Assessment | HPLC-UV (325 nm) | >95% purity for the all-trans isomer. | |
| Isotopic Enrichment | Mass Spectrometry (GC-MS) | Determination of the percentage of deuterated vs. non-deuterated species by analyzing the mass-to-charge ratio of molecular ions or specific fragments. |
Table 1: Analytical Characterization of Deuterated Retinyl Acetate
| Synthesis Step | Reactants | Key Conditions | Typical Yield |
| Deuterated Retinoic Acid Ester Synthesis | Deuterated phosphonate, C18 tetraene ketone | Anhydrous THF, NaH, room temp, overnight | Varies |
| Reduction to Deuterated Retinol | Deuterated retinoic acid ester, LiAlD₄ | Anhydrous ether, dry ice/acetone bath | ~95% |
| Acetylation | Deuterated retinol, Acetic anhydride | Triethylamine, ether, 0°C to room temp, overnight | ~90% |
Table 2: Summary of Synthetic Steps and Typical Yields
Storage and Handling
Deuterated retinyl acetate, like other retinoids, is sensitive to light, oxygen, and heat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C).
-
Handling: All manipulations should be performed under subdued light, preferably yellow or red light. Solutions should be prepared fresh whenever possible. For long-term storage, dissolving in an oil such as soybean oil can improve stability.
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and characterization of deuterated retinyl acetate. The successful execution of these protocols will enable researchers to produce high-quality, isotopically labeled Vitamin A for a wide range of applications in metabolic research and drug development. Adherence to the described procedures for handling and storage is critical to ensure the integrity and stability of the final product.
References
Retinyl Acetate-d4 in Metabolic Studies: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of retinyl acetate-d4, a deuterated isotopologue of vitamin A, in metabolic research. Its primary utility lies in its application as a stable isotope tracer, enabling the precise tracking and quantification of vitamin A absorption, distribution, metabolism, and excretion (ADME) without the complications of radiological tracers. The deuterium label allows for its differentiation from endogenous vitamin A pools, providing invaluable data for pharmacokinetic and nutritional studies.
Core Mechanism of Action: A Tracer for Vitamin A Dynamics
This compound, being chemically identical to its non-deuterated counterpart, follows the same metabolic pathways. Its mechanism of action in metabolic studies is not pharmacological but rather as a tracer that allows for the quantitative assessment of vitamin A kinetics. Upon oral administration, it undergoes a series of enzymatic conversions and transport processes that mirror endogenous vitamin A metabolism.
Dietary retinyl acetate, including the deuterated form, is first hydrolyzed in the intestinal lumen to retinol-d4.[1] This retinol-d4 is then absorbed by enterocytes, where it is re-esterified, primarily to retinyl palmitate-d4, by the enzyme lecithin:retinol acyltransferase (LRAT).[1][2] These newly synthesized retinyl esters are incorporated into chylomicrons and secreted into the lymphatic system, eventually entering the bloodstream.[3][4]
Chylomicron remnants, enriched with retinyl esters-d4, are predominantly taken up by the liver. Within hepatocytes, the retinyl esters are hydrolyzed back to retinol-d4. This labeled retinol can then either be re-esterified and stored in hepatic stellate cells, primarily as retinyl palmitate-d4, or bound to retinol-binding protein (RBP) for transport to peripheral tissues. By measuring the ratio of deuterated to non-deuterated retinol in plasma over time, researchers can apply kinetic models, such as the deuterated retinol dilution technique, to estimate total body stores of vitamin A.
The metabolism of retinol-d4 in peripheral tissues follows the established pathways of vitamin A, including its oxidation to retinal-d4 and subsequently to retinoic acid-d4, the active form of vitamin A that regulates gene expression through nuclear receptors.
Quantitative Data from Metabolic Studies
The use of this compound and other labeled forms of vitamin A has generated a significant body of quantitative data. The following tables summarize key findings from various studies, providing insights into the pharmacokinetics and metabolism of vitamin A.
| Parameter | Subject | Dose of Labeled Retinyl Acetate | Key Findings | Reference |
| Plasma Isotopic Ratio | US and Bangladeshi Adults | [2H4]retinyl acetate | Mean plasma isotopic ratios on day 20 were significantly different between US (0.02 ± 0.02) and Bangladeshi (0.17 ± 0.12) subjects, reflecting different vitamin A reserves. | |
| Equilibration Time | US and Bangladeshi Adults | [2H4]retinyl acetate | The mean time for the labeled vitamin A to equilibrate with body stores was 16.6 ± 3.8 days and was not significantly different between the two groups. | |
| Hepatic Incorporation | Mice and Rats | C20-D3-vitamin A via diet or injection | After 4 weeks on a deuterated diet, 33 ± 14% of liver vitamin A was in the deuterated form. With intraperitoneal injections, this reached 43 ± 12% in rats and 50 ± 18% in mice. | |
| Total Body Reserves (TBR) | Rats on varying Vitamin A diets | (13)C(4)-retinyl acetate | Calculated and measured TBR of vitamin A were within 7% of each other, demonstrating the accuracy of the isotope dilution method. | |
| Plasma Kinetics | Healthy Female Volunteers | Oral doses of retinyl palmitate | Peak plasma concentrations of retinyl palmitate increased with both increasing dose and duration of treatment. The time to peak plasma concentration was 4.3 ± 0.7 hours. |
Key Experimental Protocols
The successful application of this compound in metabolic studies relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Deuterated Retinol Dilution Technique for Estimating Vitamin A Body Stores
This protocol is adapted from studies assessing vitamin A status in human subjects.
1. Dose Preparation and Administration:
-
A stock solution of [2H4]-retinyl acetate is prepared in ethanol, with its concentration verified by UV/VIS spectrophotometry at 325 nm.
-
For human administration, the labeled retinyl acetate is dissolved in a suitable vegetable oil.
-
Oral doses typically range from 2.5 to 5 mg for children and 5 to 10 mg for adults, depending on the study's objectives and the sensitivity of the analytical instruments.
2. Blood Sample Collection:
-
Blood samples are collected at multiple time points post-dosing to track the plasma kinetics of the labeled retinol.
-
A typical schedule includes samples at 6, 12, and 24 hours, followed by multiple collections over a period of up to 90 days to determine the equilibration of the tracer.
3. Sample Preparation for Analysis:
-
All procedures should be conducted under dim or gold fluorescent lighting to prevent the degradation of light-sensitive retinoids.
-
Retinoids are extracted from plasma or serum using a liquid-liquid extraction method. A common procedure involves protein precipitation with an organic solvent like acetonitrile, followed by extraction with a non-polar solvent such as hexane or methyl-tert-butyl ether.
-
An internal standard (e.g., a different isotopologue of vitamin A) is often added at the beginning of the extraction process to account for procedural losses.
4. Analytical Quantification:
-
The concentrations of deuterated and non-deuterated retinol are determined using mass spectrometry, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).
-
LC-MS/MS is often preferred for its sensitivity and specificity in analyzing complex biological matrices.
-
A reversed-phase C18 column is commonly used for chromatographic separation, with a mobile phase consisting of a water:methanol mixture containing 0.1% formic acid.
-
Quantification is performed using selective reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in this compound metabolic studies.
Caption: Metabolic fate of orally administered this compound.
Caption: Workflow for a deuterated retinol dilution study.
References
The Role of Deuterium Labeling in Vitamin A Tracer Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Quantifying Vitamin A Dynamics
Vitamin A is a critical fat-soluble micronutrient essential for a range of physiological processes, including vision, immune function, cellular differentiation, and growth.[1][2] Assessing vitamin A status, however, is notoriously difficult. Serum retinol concentrations, a common biomarker, are homeostatically controlled and do not accurately reflect the body's total reserves—primarily stored in the liver as retinyl esters—until these stores are severely depleted or excessively high.[1][3][4] This limitation creates a significant "gray area" where marginal deficiency or subclinical toxicity cannot be reliably detected, posing a challenge for nutritional assessment, public health interventions, and drug development.
To overcome this, researchers employ isotope dilution techniques, which provide a quantitative measure of the total body pool of vitamin A. Among the most powerful of these methods is the use of deuterium-labeled vitamin A as a tracer. Deuterium (²H), a stable, non-radioactive isotope of hydrogen, acts as a "heavy" tag on the vitamin A molecule. By introducing a known amount of this labeled vitamin A into the system and measuring its dilution with the endogenous, unlabeled vitamin A over time, scientists can accurately calculate the total size of the body's vitamin A pool. This guide provides an in-depth overview of the purpose, methodology, and data interpretation of deuterium-labeled vitamin A tracer studies.
The Core Principle: Why Deuterium?
The selection of deuterium as a label is strategic for several key reasons:
-
Safety: As a stable, non-radioactive isotope, deuterium is safe for use in human subjects, including vulnerable populations like children and pregnant women, a critical advantage over historical radioisotope tracers (e.g., ¹⁴C or ³H).
-
Biological Equivalence: The addition of deuterium atoms does not significantly alter the chemical properties or biological activity of the vitamin A molecule. The body metabolizes, transports, and stores deuterated vitamin A virtually identically to its unlabeled counterpart.
-
High-Precision Detection: The mass difference between deuterated and unlabeled vitamin A is easily and precisely quantifiable using mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the detection of very low tracer concentrations in biological samples like plasma.
Experimental Workflow and Logical Framework
A typical deuterium-labeled vitamin A tracer study follows a multi-step process, from dose administration to mathematical modeling. The workflow is designed to track the absorption, distribution, and metabolism of the tracer, allowing for the calculation of kinetic parameters.
Caption: General workflow for a deuterium-labeled vitamin A tracer study.
Detailed Experimental Protocols
The precision of a tracer study hinges on meticulous execution of its protocols. Below are methodologies for the key experimental stages.
Preparation and Administration of the Tracer Dose
-
Tracer Selection: Commonly used tracers include [4,4,19,20-²H₄]retinyl acetate or [10,19,19,19,20,20,20,20-²H₈]retinyl acetate. The choice depends on the required mass separation and the capabilities of the mass spectrometer.
-
Dose Calculation and Formulation: The dose is calculated to be high enough for detection but low enough to be a true "tracer" that does not perturb the body's vitamin A system. Typical oral doses for adults range from 2.5 to 10 mg of retinol equivalents, dissolved in a carrier oil (e.g., corn or soybean oil) to ensure efficient absorption.
-
Administration: Following a baseline blood draw, the subject ingests the oil-based tracer dose, often with a small, fatty meal to stimulate chylomicron production and facilitate vitamin A absorption.
Sample Collection and Processing
-
Blood Sampling: Venous blood samples are collected at multiple time points after dosing. The sampling schedule is critical; early samples (hours to a few days) capture absorption and distribution kinetics, while later samples (days to weeks) reflect the tracer's equilibration with total body stores. A common schedule might include samples at 0, 1, 3, 7, 14, and 21 days.
-
Sample Handling: Blood is collected in tubes protected from light (e.g., amber tubes or wrapped in foil) as vitamin A is light-sensitive. Plasma or serum is separated by centrifugation and stored at -70°C or lower until analysis.
Analytical Methodology: Mass Spectrometry
The core of the analysis is to determine the ratio of deuterated to non-deuterated retinol in the plasma samples.
-
Extraction: Retinol and its esters are extracted from a measured volume of plasma (typically 0.4-1.0 mL) using organic solvents like ethanol, hexane, or a chloroform-methanol mixture.
-
Saponification (Optional but Common): To measure total retinol, retinyl esters in the extract are often hydrolyzed to retinol using potassium hydroxide.
-
Purification: The retinol-containing fraction is isolated from other lipids and interfering compounds using High-Performance Liquid Chromatography (HPLC).
-
Derivatization: To improve its volatility and chromatographic properties for GC-MS analysis, the purified retinol is derivatized. A common method is converting it to its trimethylsilyl (TMS) ether using agents like O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another stable derivative is tert-butyldimethylsilyl (tBDMS)-retinol.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the retinol derivative from other compounds. The mass spectrometer then ionizes the molecule and measures the abundance of specific mass-to-charge ratio (m/z) fragments corresponding to the unlabeled and deuterium-labeled retinol. For example, using electron ionization, selected ion monitoring may track fragment ions at m/z 255 for unlabeled retinol and m/z 259 for [²H₄]-retinol.
Vitamin A Metabolism and the Role of Tracer Kinetics
Deuterium labeling allows researchers to trace the movement of vitamin A through its complex metabolic pathway. The administered deuterated retinyl acetate is absorbed in the intestine, incorporated into chylomicrons, and transported via the lymph to the bloodstream. From there, it is primarily taken up by the liver, where it is either stored as retinyl esters in hepatic stellate cells or bound to retinol-binding protein (RBP) for transport to peripheral tissues. In target cells, retinol is oxidized to its active forms, retinal and retinoic acid, which regulate gene expression.
The tracer's appearance and disappearance curve in the plasma reflects these processes. By applying mathematical models to this kinetic data, the flux between different metabolic compartments can be quantified.
Caption: Simplified metabolic pathway of Vitamin A showing tracer integration.
Quantitative Data Analysis and Presentation
The primary goal of the analysis is to calculate the total body stores (TBS) of vitamin A. This is achieved using the retinol isotope dilution (RID) equation, which is fundamentally a mass balance calculation. A simplified version of the Olson-Furr equation is:
TBS (μmol) = Dose (μmol) × (Sₐ / Sₚ) - Dose (μmol)
Where:
-
Dose: The amount of deuterated vitamin A administered.
-
Sₐ: A correction factor accounting for tracer absorption, retention, and other metabolic variables.
-
Sₚ: The fraction of labeled retinol in plasma at a specific time point after equilibration (e.g., day 14 or 21).
More sophisticated analyses use compartmental modeling, where the plasma tracer kinetic data is fitted to a mathematical model composed of interconnected "compartments" that represent different physiological pools of vitamin A (e.g., plasma, liver, peripheral tissues). This approach yields more detailed information beyond just TBS.
Summary of Key Quantitative Parameters
The data derived from these studies allow for a comprehensive assessment of vitamin A dynamics.
| Parameter | Description | Typical Units | Example Data Range (Adults) | Reference |
| Total Body Stores (TBS) | The total exchangeable pool of vitamin A in the body, primarily reflecting liver reserves. | μmol or mmol | 0.05 - 0.5 mmol | |
| Plasma Retinol Pool Size | The amount of retinol circulating in the plasma, bound to RBP. | μmol | 3 - 6 μmol | |
| Vitamin A Disposal Rate (DR) | The rate at which vitamin A is irreversibly utilized or catabolized by the body. | μmol/day | 5 - 15 μmol/day | |
| System Fractional Catabolic Rate (FCR) | The percentage of the total body vitamin A pool that is disposed of each day. | %/day | 0.5 - 2.0 %/day | |
| Tracer Equilibration Time | The time required for the tracer to mix evenly with the endogenous vitamin A pool. | days | ~14 - 21 days |
Note: Example data ranges are illustrative and can vary significantly based on age, diet, and health status.
Applications in Research and Drug Development
Deuterium-labeled vitamin A tracer studies are the gold standard for several applications:
-
Nutritional Status Assessment: Providing the most accurate measure of vitamin A reserves across the full spectrum from deficiency to toxicity.
-
Evaluating Interventions: Quantifying the efficacy of food fortification, biofortification, and supplementation programs by measuring the change in TBS before and after the intervention.
-
Pharmacokinetic Studies: In drug development, this method can be used to study how a new drug affects vitamin A metabolism, storage, or transport.
-
Disease Pathophysiology: Investigating disruptions in vitamin A kinetics in diseases affecting the liver, pancreas, or intestines.
Conclusion
Deuterium labeling provides a safe, powerful, and precise tool for elucidating the complex in vivo dynamics of vitamin A. By enabling the quantitative measurement of total body stores, turnover rates, and metabolic fluxes, these tracer studies offer unparalleled insight into vitamin A status and metabolism. For researchers and drug development professionals, mastering this technique is essential for accurately assessing the impact of nutritional interventions, understanding disease mechanisms, and evaluating the metabolic effects of novel therapeutics.
References
An In-depth Technical Guide to the Stability and Proper Storage of Retinyl acetate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability profile and optimal storage conditions for Retinyl acetate-d4. Adherence to these guidelines is critical for maintaining the isotopic and chemical purity of this compound, ensuring the accuracy and reliability of experimental results. This compound, a deuterated analog of Vitamin A acetate, is primarily used as an internal standard in mass spectrometry-based bioanalysis.[1][2][3] Like its non-deuterated counterpart, it is susceptible to degradation from environmental factors.
Stability Profile of this compound
Retinoids are inherently unstable molecules due to their conjugated polyene structure, which is sensitive to light, heat, and oxygen.[2][4] The deuteration in this compound is intended for mass differentiation in analytical studies and does not significantly alter its fundamental chemical stability. Therefore, the same precautions required for Retinyl acetate must be applied to its deuterated form.
Key Factors Influencing Stability:
-
Light: Exposure to light, particularly UV light, is a primary cause of degradation. It can induce rapid photo-oxidation and isomerization from the biologically active all-trans form to various cis-isomers.
-
Oxygen: The polyunsaturated side chain is highly susceptible to oxidation, which is accelerated by heat and light. To mitigate this, handling and storage under an inert atmosphere are crucial.
-
Temperature: Elevated temperatures increase the rate of both isomerization and oxidation. Long-term storage should be at low, stable temperatures.
-
Moisture and pH: The compound is described as hygroscopic. The acetate ester linkage is susceptible to hydrolysis, particularly in acidic or alkaline conditions, which would yield retinol-d4. The compound is practically insoluble in water.
A logical diagram illustrating the primary degradation pathways is presented below.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Conditions
Proper storage is paramount to preserving the integrity of this compound. The optimal conditions depend on whether the compound is in its neat (solid/powder) form or in solution.
Storage of Neat Compound
When supplied as a solid, powder, or semi-solid, this compound should be stored with strict adherence to the following conditions to ensure long-term stability, which can extend to three years or more.
| Parameter | Condition | Rationale & Best Practices |
| Temperature | -20°C | Recommended for long-term stability. Minimizes thermal degradation and isomerization. |
| Atmosphere | Under Inert Gas (Argon or Nitrogen) | Prevents oxidation of the polyene chain. Vials should be sealed tightly. |
| Light | Protect from Light | Store in an amber or opaque vial to prevent photo-degradation. |
| Moisture | Keep Dry / Desiccated | The compound is hygroscopic and should be protected from moisture to prevent hydrolysis and physical changes. |
Table 1: Recommended Storage Conditions for this compound (Neat Form).
Storage of Stock Solutions
Retinoids are significantly less stable in solution than in their pure, solid form. The stability is highly dependent on the solvent, temperature, and exposure to light and oxygen.
| Parameter | Condition | Rationale & Best Practices |
| Temperature | -80°C | Strongly recommended for maximum stability, preserving the solution for up to 6 months. |
| -20°C | Acceptable for short-term storage, typically up to 1 month. | |
| Solvent | High-purity, degassed organic solvents (e.g., Ethanol, DMSO, DMF) | Organic solvents provide better stability than aqueous solutions. Purging the solvent with an inert gas prior to use removes dissolved oxygen. |
| Light | Protect from Light | Use amber glass vials or wrap standard vials in aluminum foil. |
| Atmosphere | Under Inert Gas (Argon or Nitrogen) | After preparation, flush the headspace of the vial with an inert gas before sealing to prevent oxidation. |
| Aqueous Solutions | Avoid for Storage | Aqueous solutions are not recommended for storage beyond one day due to poor solubility and rapid degradation. Prepare fresh dilutions from an organic stock immediately before use. |
Table 2: Recommended Storage Conditions for this compound (In Solution).
Solubility Data
Proper solvent selection is crucial for preparing stock solutions.
| Solvent | Approximate Solubility |
| Ethanol | ~16 mg/mL |
| DMSO | ~5 mg/mL |
| Dimethyl formamide (DMF) | ~5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.3 mg/mL |
Table 3: Solubility of Retinyl Acetate. Note: Data is for the non-deuterated analog but is directly applicable.
Experimental Protocols
Protocol: Preparation of a Standard Stock Solution
This protocol outlines the best practices for preparing a stable stock solution of this compound.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined screw cap
-
High-purity, degassed solvent (e.g., ethanol)
-
Inert gas source (Argon or Nitrogen) with tubing
-
Analytical balance
-
Gastight syringes
Procedure:
-
Allow the vial containing neat this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a tared amber vial. Perform this step quickly to minimize exposure to air and light.
-
Add the appropriate volume of degassed solvent to the vial to achieve the target concentration.
-
Seal the vial tightly with the cap. Mix gently by vortexing or inversion until the solid is completely dissolved. Sonication can be used cautiously if needed.
-
Flush the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.
-
Immediately reseal the vial tightly. For extra protection, wrap the cap and neck with parafilm.
-
Label the vial clearly with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution at -80°C, protected from light.
Caption: Workflow for proper stock solution preparation and storage.
Protocol: Forced Degradation Study for Stability Assessment
This protocol provides a framework for evaluating the stability of this compound using HPLC-UV, a common analytical technique for retinoids.
Objective: To identify conditions that lead to degradation and characterize the stability profile of the compound.
Methodology:
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:methanol mixture) at a known concentration (e.g., 20 µg/mL).
-
Stress Conditions: Aliquot the solution into separate, appropriately sealed vials for each stress condition. Include an unstressed control sample stored at -80°C.
-
Photolytic Stress: Expose the solution in a clear vial to a light source (e.g., UV lamp at 254 nm or direct sunlight) for a defined period (e.g., 24-48 hours).
-
Thermal Stress: Place the solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Acidic Hydrolysis: Add a small volume of acid (e.g., 0.1 M HCl) and incubate.
-
Basic Hydrolysis: Add a small volume of base (e.g., 0.1 M NaOH) and incubate.
-
Oxidative Stress: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂) and incubate.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each condition. Neutralize the acid/base stressed samples if necessary.
-
Analyze all samples by HPLC-UV. A typical system might use:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and methanol (e.g., 89:11 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of Retinyl acetate (~326 nm).
-
-
-
Data Interpretation: Compare the peak area of the parent this compound peak in the stressed samples to that of the unstressed control. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of remaining compound to quantify stability.
Caption: Experimental workflow for a forced degradation stability study.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Retinyl Acetate-d4
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mass spectrometric behavior and fragmentation patterns of retinyl acetate-d4, a deuterated isotopologue of Vitamin A acetate. This compound is frequently employed as an internal standard in clinical and research settings for the accurate quantification of Vitamin A and its esters in biological matrices.[1] A thorough understanding of its fragmentation is crucial for developing robust and sensitive analytical methods using tandem mass spectrometry (MS/MS).
Ionization and Precursor Ion Formation
Retinyl acetate is thermally labile and sensitive to oxidation.[2] Mass spectrometry techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are well-suited for its analysis.[3][4] In positive ionization mode, retinyl acetate does not typically show a strong signal for the protonated molecular ion, [M+H]⁺. Instead, it readily undergoes a characteristic in-source fragmentation event.
The molecular weight of this compound (C₂₂H₂₈D₄O₂) is approximately 332.51 g/mol .[5] Upon ionization, the protonated molecule ([M+H]⁺, m/z ≈ 333.5) is formed, which immediately loses a neutral molecule of acetic acid (CH₃COOH, 60 Da). This results in a stable d4-retinol carbocation, which is observed as the predominant precursor ion at m/z 273 . This process is analogous to unlabeled retinyl acetate, which forms a characteristic ion at m/z 269 under similar conditions.
Collision-Induced Dissociation and Fragmentation Pattern
Further fragmentation of the m/z 273 precursor ion is achieved through collision-induced dissociation (CID) in a tandem mass spectrometer. This process generates a reproducible pattern of product ions that are characteristic of the d4-retinoid structure. The primary MS/MS transitions monitored for this compound involve the fragmentation of the m/z 273 ion into key product ions.
The major fragmentation pathways and resulting ions are detailed below.
Quantitative Data Summary
The mass transitions for this compound are summarized in the table below. These transitions are typically used to configure a Multiple Reaction Monitoring (MRM) method for selective and sensitive quantification.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |
| 273 | 217 | 56 | Loss of C₄H₈ (isobutene) from the ionone ring |
| 273 | 94 | 179 | Fragment of the polyene chain |
Fragmentation Pathway Diagram
The logical flow from the parent molecule to its final product ions is illustrated in the following diagram.
Caption: Fragmentation pathway of this compound.
Experimental Protocols
A validated and sensitive method for the analysis of this compound typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
A. Sample Preparation (Standard Solution)
-
Obtain a certified standard of this compound.
-
Prepare a stock solution by dissolving the neat material in a suitable organic solvent, such as ethanol or methanol, to a concentration of 1 mg/mL. Protect the solution from light and store at 2-8°C or lower.
-
Perform serial dilutions from the stock solution using the initial mobile phase composition to create working standards for calibration curves and quality controls.
B. Liquid Chromatography (LC)
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC/UHPLC).
-
Column: A reversed-phase C30 column is highly effective for the separation of retinoids and their isomers.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: A mixture of methanol and methyl-tert-butyl ether (MTBE).
-
Gradient: A gradient elution is employed to effectively separate retinyl esters from other matrix components. An example gradient might start at 30% B, increasing linearly to 100% B over several minutes.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
C. Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative MRM analysis.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for its sensitivity in analyzing retinyl esters.
-
Ion Source Parameters:
-
Corona Current: ~5-10 µA
-
Vaporizer Temperature: ~350-450 °C
-
Capillary Temperature: ~250-300 °C
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary: m/z 273 → 217
-
Confirmatory: m/z 273 → 94
-
Experimental Workflow Diagram
The overall process from sample preparation to data acquisition is outlined below.
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinyl acetate - Wikipedia [en.wikipedia.org]
- 3. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin A acetate (retinol acetate) (10,19,19,19-Dâ, 96%) (3-4% ððð ) - Cambridge Isotope Laboratories, DLM-2244-0.001 [isotope.com]
An In-depth Technical Guide to the Safe Handling of Isotopically Labeled Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling guidelines for isotopically labeled retinoids, crucial for ensuring personnel safety and experimental integrity in research and development settings. Retinoids, metabolites of vitamin A, are pivotal in numerous biological processes, and their isotopically labeled analogues are invaluable tools for tracing their metabolic fate, distribution, and interaction with cellular components. This document outlines the necessary precautions for working with both stable and radioactive isotopes of these compounds, from storage and handling to waste disposal, and provides detailed experimental methodologies.
General Safety and Handling Precautions
The use of isotopically labeled compounds necessitates a rigorous adherence to safety protocols. The primary concern with radioactive isotopes such as Carbon-14 (¹⁴C) and Tritium (³H) is minimizing exposure, as internal exposure can occur through inhalation, ingestion, or skin absorption.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential.
-
Lab Coat: A full-length lab coat should always be worn.
-
Gloves: Double-gloving with nitrile gloves is recommended, with the outer pair changed frequently, especially when handling compounds known to penetrate glove materials.
-
Eye Protection: Safety glasses with side shields or safety goggles are mandatory.
-
Respiratory Protection: A respirator may be necessary for procedures that could generate aerosols or volatile compounds.
Work Area and Hygiene:
-
Designate a specific area for handling radioactive materials and clearly label it.
-
Use absorbent bench paper to contain potential spills.
-
Prohibit eating, drinking, smoking, and mouth-pipetting in the designated area.
-
Always wash hands thoroughly after handling radioactive materials.
Quantitative Data for Common Isotopes
Understanding the properties of the isotopes used is fundamental to their safe handling. The following tables summarize key data for Carbon-14 and Tritium, the most common radioisotopes used in retinoid labeling.
Table 1: Radioactive Decay Properties
| Isotope | Half-Life (t½) | Decay Mode | Maximum Beta Energy (Emax) | Average Beta Energy (Eavg) |
| Carbon-14 (¹⁴C) | 5700 ± 30 years[1][2] | Beta (β⁻) | 156.476 keV[1] | 49 keV[3] |
| Tritium (³H) | 12.32 years[4] | Beta (β⁻) | 18.6 keV | 5.7 keV |
Table 2: Permissible Exposure and Contamination Limits
| Isotope | Annual Limit on Intake (ALI) - Ingestion | Annual Limit on Intake (ALI) - Inhalation | Removable Surface Contamination Limit (Unrestricted Area) |
| Carbon-14 (¹⁴C) | 2 mCi (for labeled organic compounds) | 2 mCi (for labeled organic compounds) | 2000 dpm/100 cm² |
| Tritium (³H) | 80 mCi | 80 mCi | 2000 dpm/100 cm² |
Note: dpm = disintegrations per minute. Limits may vary based on institutional and regulatory guidelines.
Table 3: Detection Limits for Retinoids in Biological Samples
| Analyte | Matrix | Method | Lower Limit of Quantification (LLOQ) |
| All-trans-retinoic acid (atRA) | Human Serum | UHPLC-MS/MS | 0.1 nM |
| 13-cis-retinoic acid | Human Serum | UHPLC-MS/MS | 0.1 nM |
| All-trans-retinol (atROH) | Human Plasma | LC/MS/MS | 0.1-0.2 ng/mL |
| Various Retinoids | Serum | LC-MS/MS | sub ng/mL levels |
Storage and Stability
Isotopically labeled retinoids are sensitive to light, air, and heat. Proper storage is critical to maintain their chemical and radiochemical purity.
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Form: Storage in a solvent is generally preferred over storage as a dry powder to minimize self-radiolysis. If stored as a solid, crystalline form is better than amorphous.
Waste Disposal
Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.
-
Segregation: Separate radioactive waste from non-radioactive waste. Further segregate based on the isotope's half-life (short-lived vs. long-lived) and the physical form (solid vs. liquid).
-
Mixed Waste: Waste containing both radioactive and hazardous chemical components is considered "mixed waste" and requires special handling and disposal procedures. Generation of mixed waste should be minimized whenever possible.
-
Labeling: All radioactive waste containers must be clearly labeled with the isotope, activity, date, and the chemical contents.
-
Disposal: Disposal methods vary based on the isotope. Short-lived isotopes may be stored for decay, while long-lived isotopes like ¹⁴C require disposal at a licensed radioactive waste facility.
Figure 1: Decision-making workflow for radioactive waste disposal.
Experimental Protocols
Detailed experimental protocols are crucial for both safety and reproducibility. Below are representative protocols for the synthesis, handling, and analysis of isotopically labeled retinoids.
5.1. Synthesis of [¹⁴C]-all-trans-Retinoic Acid (Representative Protocol)
This protocol is a composite representation of synthetic steps described in the literature. Researchers should consult original publications for specific details and safety precautions. The synthesis of all-trans-retinoic acid labeled with ¹⁴C at position 7 has been reported with an overall yield of about 15% from ¹⁴C sodium cyanide.
-
Preparation of Labeled Intermediate: The synthesis typically begins with a labeled starting material, such as [¹⁴C]sodium cyanide, which is then incorporated into a larger molecule through a series of organic reactions.
-
Chain Elongation: The labeled intermediate undergoes several steps of chain elongation, often involving Wittig or Horner-Wadsworth-Emmons reactions, to build the characteristic polyene chain of the retinoid.
-
Formation of the Acid: The final steps involve the conversion of a terminal functional group (e.g., an ester or an aldehyde) into the carboxylic acid moiety of retinoic acid.
-
Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high chemical and radiochemical purity.
5.2. General Laboratory Handling of Tritiated Retinol
-
Preparation: Before handling the stock solution of [³H]-retinol, prepare the work area by laying down absorbent paper. Ensure all necessary equipment (pipettes, tubes, etc.) is within reach.
-
Aliquoting: Thaw the stock solution on ice. Using a calibrated pipette with a disposable tip, carefully transfer the desired volume to a new microcentrifuge tube.
-
Dilution: Dilute the aliquot with an appropriate solvent (e.g., ethanol) to the desired working concentration.
-
Storage of Working Solution: Store the diluted working solution at -20°C in a properly labeled, sealed container, protected from light.
-
Cleanup: After handling, dispose of all contaminated materials (pipette tips, tubes, absorbent paper) in the designated radioactive waste container. Wipe the work area with a suitable decontamination solution and perform a wipe test to ensure no residual contamination.
Figure 2: General experimental workflow for handling isotopically labeled retinoids.
5.3. Analysis of [³H]-Retinoids in Plasma by LC-MS/MS
This protocol outlines a general procedure for the quantification of tritiated retinoids in a biological matrix.
-
Sample Preparation:
-
To a 200 µL plasma sample, add an internal standard (e.g., a deuterated retinoid analogue).
-
Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.
-
Extract the retinoids from the supernatant using a liquid-liquid extraction with a non-polar solvent like hexane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an HPLC or UHPLC system.
-
Separate the retinoids using a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Ionize the analytes using an appropriate ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).
-
Detect and quantify the parent and product ions of the labeled retinoid and the internal standard using selected reaction monitoring (SRM).
-
Retinoid Signaling Pathway
Retinoids exert their biological effects by binding to nuclear receptors and regulating gene expression. Understanding this pathway is crucial for interpreting the results of tracer studies.
Figure 3: Simplified diagram of the retinoid signaling pathway.
In this pathway, retinol is transported in the blood bound to retinol-binding protein (RBP). After entering the cell, it is converted to retinoic acid (RA). RA then translocates to the nucleus, where it binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.
By following these guidelines and protocols, researchers can safely and effectively utilize isotopically labeled retinoids to advance our understanding of their critical roles in health and disease. Always consult your institution's Radiation Safety Officer for specific guidance and training before working with radioactive materials.
References
Methodological & Application
Application Notes: Utilizing Retinyl Acetate-d4 as an Internal Standard in LC-MS/MS for Accurate Quantification of Retinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of retinoids by liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount.[1] Retinoids, including retinol and its various ester forms, are critical in numerous physiological processes, and their accurate measurement in biological matrices is essential for clinical research and drug development.[2][3] The use of a stable isotope-labeled internal standard is a widely accepted best practice to correct for analytical variability.[2][4] Retinyl acetate-d4, a deuterated analog of retinyl acetate, serves as an excellent internal standard for the quantification of retinyl acetate and other retinoids. Its near-identical physicochemical properties to the analyte ensure it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects, extraction inconsistencies, and instrument response fluctuations.
Principle of Internal Standardization
The core principle behind using a deuterated internal standard like this compound is to provide a reference point that experiences the same analytical variations as the target analyte. By adding a known amount of the internal standard to every sample, calibrator, and quality control sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio normalization corrects for potential errors that may occur during the analytical workflow, leading to significantly improved data reliability.
Advantages of Using this compound
-
Correction for Matrix Effects: Biological samples can contain interfering substances that suppress or enhance the ionization of the analyte in the mass spectrometer. Since this compound co-elutes with the analyte, it experiences similar matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are affected proportionally.
-
Improved Precision and Accuracy: By minimizing the impact of analytical variations, the use of a deuterated internal standard leads to more precise and accurate quantitative results.
Experimental Workflow and Protocols
The following protocols provide a general framework for the use of this compound as an internal standard in the LC-MS/MS analysis of retinoids. Optimization may be required for specific matrices and analytes.
I. Sample Preparation
A simple and effective method for extracting retinoids from serum or plasma is protein precipitation followed by liquid-liquid extraction.
Protocol: Protein Precipitation and Liquid-Liquid Extraction
-
To 200 µL of serum sample, calibrator, or QC, add a known concentration of this compound internal standard solution.
-
Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., a 1:3 mixture of water and methanol).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
II. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of retinoids.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with a suitable percentage of B, increase to a high percentage of B over several minutes to elute the retinoids, then return to initial conditions for re-equilibration. A typical gradient might run for 8 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 4000 V |
| Vaporizer Temperature | 350 °C |
| Ion Transfer Tube Temperature | 250 °C |
| Sheath Gas Pressure | 70 arbitrary units |
| Auxiliary Gas Pressure | 20 arbitrary units |
| CID Gas | Argon at an appropriate pressure (e.g., 2 mTorr) |
SRM Transitions
The specific precursor-to-product ion transitions for the analyte and internal standard must be optimized. For d4-retinyl esters, a common transition is m/z 273 > 94.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Retinyl acetate (Analyte) | 269 | 93 |
| This compound (Internal Standard) | 273 | 94 |
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for retinoids using a deuterated internal standard.
Table 1: Linearity and Range
| Analyte | Calibration Range | Coefficient of Determination (R²) |
| Retinoids and Metabolites | 1 ng/mL to 1000 ng/mL | >0.98 |
| Vitamin A | 28–4800 ng/mL | ≥0.997 |
Table 2: Precision and Accuracy
| Analyte | Concentration | Precision (%CV) | Accuracy (%) |
| Vitamin A | 300, 600, 1500 ng/mL | ≤6.9% | 86% to 102% (for diluted samples) |
| Retinoids and Metabolites | Various | <10% | N/A |
Table 3: Limits of Detection and Quantification
| Analyte | LLOQ (Lower Limit of Quantification) |
| Vitamin A | 50 ng/mL |
| d4-retinyl acetate | 2.33 x 10⁻¹³ moles on column |
Visualizations
Caption: Experimental workflow for retinoid analysis using this compound.
Caption: Correction principle of an internal standard in LC-MS/MS analysis.
References
Application Note: Quantification of Vitamin A in Human Plasma by LC-MS/MS
Introduction
Vitamin A (retinol) is a fat-soluble vitamin crucial for vision, immune function, and cellular growth. Accurate quantification of retinol in plasma is essential for assessing vitamin A status and in various research and clinical settings. This application note details a robust and sensitive method for the quantitative analysis of vitamin A in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Retinyl acetate-d4, to ensure high accuracy and precision by correcting for matrix effects and procedural losses.[1]
Experimental Protocol
1. Materials and Reagents
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Standards: Retinol (Vitamin A) and this compound (internal standard, IS).
-
Control Plasma: Blank human plasma from a certified vendor.
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials with inserts.
2. Standard and Quality Control (QC) Preparation
-
Stock Solutions: Prepare individual stock solutions of retinol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the retinol stock solution with methanol to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of approximately 1000 ng/mL.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the retinol working standards into blank human plasma to create a calibration curve with a suggested range of 10 to 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 300, 600, and 1500 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).
-
Add 400 µL of acetonitrile to each tube to precipitate proteins.[2]
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial or a 96-well plate for LC-MS/MS analysis.
4. UPLC-MS/MS Instrumental Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 40 °C.
-
Total Run Time: Approximately 3-7 minutes.
-
Mass Spectrometer: Waters Xevo TQD or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 1: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| Initial | 0.4 | 30 | 70 |
| 1.5 | 0.4 | 0 | 100 |
| 2.5 | 0.4 | 0 | 100 |
| 2.6 | 0.4 | 30 | 70 |
| 3.0 | 0.4 | 30 | 70 |
Table 2: MRM Transitions for Vitamin A and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Retinol (Vitamin A) | 269.2 | 93.0 | 0.05 | 30 | 15 |
| This compound (IS) | 273.0 | 94.0 | 0.05 | 30 | 15 |
| Note: MRM transitions should be optimized for the specific instrument used. The transition for this compound is based on fragmentation patterns of d4-retinyl esters. |
Data Analysis and Quantitative Data Summary
Data acquisition and processing are performed using the instrument's software (e.g., MassLynx with TargetLynx). The concentration of retinol in unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x weighting factor is typically used.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 28–4800 ng/mL |
| Correlation Coefficient (r²) | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%CV) | ≤6.9% |
| Inter-day Precision (%CV) | ≤6.9% |
| Accuracy (% Recovery) | 86% to 102% |
Table 4: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=25) | Accuracy (% Bias) |
| Low | 300 | < 7% | < 7% | ± 15% |
| Medium | 600 | < 7% | < 7% | ± 15% |
| High | 1500 | < 7% | < 7% | ± 15% |
| Data is representative of typical performance for a validated method. |
Visualizations
References
Application of Retinyl acetate-d4 in human vitamin A status assessment.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A is a crucial fat-soluble vitamin essential for vision, immune function, reproduction, and cellular communication. Assessing vitamin A status is critical for both public health surveillance and clinical diagnostics. While serum retinol concentrations are commonly used, they are homeostatically controlled and do not accurately reflect total body stores until deficiency is severe. The deuterated-retinol-dilution (DRD) technique, utilizing orally administered Retinyl acetate-d4, offers a robust and sensitive method to quantitatively estimate total body vitamin A stores. This stable isotope dilution method is considered a gold standard for assessing vitamin A status across a wide range of nutritional states.[1][2][3][4]
The principle of the DRD technique involves administering a known dose of deuterated vitamin A (this compound). This labeled vitamin A mixes with the body's unlabeled vitamin A pool. After an equilibration period, the ratio of deuterated to non-deuterated retinol in a blood sample is measured using mass spectrometry. This ratio is then used in a mathematical model to estimate the total body pool of vitamin A.[5]
Key Applications
-
Accurate assessment of vitamin A status: Provides a quantitative measure of total body stores, overcoming the limitations of serum retinol levels.
-
Evaluation of intervention programs: Can be used to assess the efficacy of vitamin A supplementation or food fortification programs by measuring changes in total body stores over time (paired-deuterated retinol dilution technique).
-
Research in vitamin A metabolism: Enables detailed studies on vitamin A absorption, storage, and utilization in various populations and physiological states.
-
Clinical diagnostics: Can aid in the diagnosis of both subclinical vitamin A deficiency and hypervitaminosis A.
Experimental Protocols
1. Subject Preparation and Dosing Protocol
This protocol outlines the administration of this compound to human subjects for the assessment of vitamin A status.
-
Subject Selection: Subjects should be in a fasting state (overnight fast) before the administration of the deuterated vitamin A.
-
Baseline Blood Sample: A baseline blood sample (approximately 5-10 mL) is collected via venipuncture into a tube containing an anticoagulant (e.g., EDTA or heparin). This sample is essential to determine the natural abundance of the isotope and baseline serum retinol levels.
-
Dose Preparation: The oral dose of this compound is typically dissolved in a suitable carrier oil (e.g., corn oil). The dose can vary depending on the age of the subject and the sensitivity of the analytical equipment.
-
Dose Administration: The subject ingests the full dose of this compound. It is often recommended to consume a small, high-fat snack to enhance the absorption of the fat-soluble vitamin A.
-
Post-Dosing Blood Samples: Blood samples are collected at specific time points after dosing to measure the ratio of deuterated to non-deuterated retinol. The timing of these samples is crucial for the accuracy of the total body store calculation. A common approach is the 3-day DRD technique.
2. Sample Handling and Storage
Proper handling and storage of blood samples are critical to prevent the degradation of retinol.
-
Protection from Light: All procedures involving blood samples should be performed under dim light or using amber-colored tubes, as retinol is light-sensitive.
-
Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.
-
Storage: The resulting plasma or serum should be stored at -70°C or lower until analysis to ensure the stability of retinol and its esters.
3. Analytical Protocol: Quantification of Deuterated and Non-deuterated Retinol
This protocol describes the extraction and analysis of retinol from serum/plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Retinol Extraction:
-
Thaw the serum/plasma sample on ice.
-
Add an internal standard (e.g., retinyl acetate or another labeled retinol analog not used as the tracer) to a known volume of serum/plasma to correct for extraction efficiency.
-
Precipitate proteins by adding a solvent like ethanol or acetonitrile.
-
Extract the retinol and other retinoids from the sample using a non-polar solvent such as hexane.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for HPLC injection.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate retinol from other compounds in the extract.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) for the detection and quantification of deuterated and non-deuterated retinol. The analysis is typically performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for both non-deuterated retinol and deuterated retinol. For example, for retinyl palmitate-d4, the transition m/z 273>94 can be used.
-
Quantification: Calculate the ratio of the peak areas of deuterated retinol to non-deuterated retinol.
-
4. Calculation of Total Body Vitamin A Stores
The total body stores of vitamin A can be estimated using the following formula, which is a simplified representation of more complex models:
Total Body Stores (µmol) = Dose of this compound (µmol) × [(S × a × b) / (Tracer/Tracee Ratio)] - Dose of this compound (µmol)
Where:
-
S: A factor accounting for the fraction of the dose that is absorbed and retained.
-
a: A factor correcting for the incomplete mixing of the tracer with the body's vitamin A stores.
-
b: A factor accounting for the catabolism of the tracer during the equilibration period.
-
Tracer/Tracee Ratio: The ratio of deuterated retinol to non-deuterated retinol in the plasma at a specific time point after dosing.
More sophisticated compartmental models and simplified prediction equations have also been developed and are used to analyze the kinetic data.
Data Presentation
Table 1: Typical Dosing and Sampling Parameters for this compound Studies
| Parameter | Adults | Children | Reference |
| Oral Dose of this compound | 5.2 - 52.4 µmol | 1.25 - 5.0 mg RE | |
| Equilibration Period | 3 to 21 days | 3 to 14 days | |
| Blood Sampling Time Points | Day 3, Day 14, Day 20/21 | Day 3, Day 14 |
RE: Retinol Equivalents
Table 2: Analytical Parameters for Mass Spectrometry
| Parameter | Details | Reference |
| Ionization Mode | APCI or ESI | |
| Internal Standard | 13C4 Vitamin A Acetate or D4 Retinyl Palmitate | |
| Example Ion Transitions (m/z) | Retinyl Palmitate: 269.2/92.9D4 Retinyl Palmitate: 273.1/94.113C4 Vitamin A Acetate: 273.2/97.1 |
Visualizations
Caption: Experimental workflow for vitamin A status assessment using this compound.
Caption: Metabolic pathway of orally administered this compound.
References
- 1. A Retinol Isotope Dilution Equation Predicts Both Group and Individual Total Body Vitamin A Stores in Adults Based on Data from an Early Postdosing Blood Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human biomarkers of vitamin A status | OpeN-Global | King’s College London [kcl.ac.uk]
- 3. Assessing vitamin A status: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. Quantitative assessment of total body stores of vitamin A in adults with the use of a 3-d deuterated-retinol-dilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Retinyl Acetate-d4 in Diverse Food Matrices
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Retinyl acetate-d4 in various food matrices. This compound, a deuterated analog of Vitamin A acetate, is commonly employed as an internal standard in food analysis to ensure accuracy and precision by correcting for matrix effects and variations in extraction efficiency.[1] This document provides comprehensive protocols for sample preparation, including saponification and liquid-liquid extraction, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies presented are applicable to a wide range of food products, including dairy, fortified foods, and complex nutritional formulas, making them ideal for quality control, regulatory compliance, and research and development in the food and beverage industry.
Introduction
Vitamin A is a critical fat-soluble vitamin essential for vision, immune function, and cellular growth. It exists in various forms, including retinol and its esters, such as retinyl acetate and retinyl palmitate.[2] Accurate quantification of Vitamin A in food products is crucial for nutritional labeling and ensuring public health. However, the analysis of retinoids in complex food matrices presents significant challenges due to their sensitivity to light, heat, and oxidation, as well as interference from the sample matrix.[1][2]
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to overcome these challenges.[1] By mimicking the chemical behavior of the analyte of interest, the internal standard allows for reliable correction of analyte loss during sample preparation and ionization suppression or enhancement during mass spectrometric detection. This application note provides a detailed workflow for the extraction and analysis of this compound, ensuring high-quality data for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation: Saponification and Extraction
This protocol is a general procedure adaptable to various food matrices. Modifications may be necessary for specific sample types. All procedures should be performed under yellow light to prevent degradation of retinoids.
Materials:
-
Food sample
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Ethanol (95%)
-
Potassium hydroxide (KOH) solution (50% w/v in deionized water)
-
Sodium Ascorbate or Pyrogallic Acid (antioxidant)
-
Hexane
-
Dichloromethane
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (50 mL, amber)
-
Vortex mixer
-
Water bath or heating block
-
Rotary evaporator or nitrogen evaporator
-
Volumetric flasks (amber)
Procedure:
-
Homogenization: Homogenize solid or semi-solid food samples to ensure uniformity. For liquid samples, ensure they are well-mixed.
-
Weighing and Spiking: Accurately weigh 1-5 g of the homogenized sample into a 50 mL amber centrifuge tube. Add a known amount of this compound internal standard solution.
-
Saponification:
-
Add 10 mL of 95% ethanol and an antioxidant (e.g., 2 mL of 33% sodium ascorbate).
-
Add 1 mL of 50% KOH solution.
-
Vortex vigorously for 1 minute.
-
Incubate in a water bath at 60-85°C for 30-60 minutes to saponify lipids and hydrolyze retinyl esters to retinol.
-
Cool the sample to room temperature.
-
-
Extraction:
-
Add 10 mL of a hexane:dichloromethane mixture (e.g., 90:10 v/v) to the saponified sample.
-
Vortex vigorously for 2 minutes to extract the retinoids into the organic layer.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean amber tube.
-
Repeat the extraction step twice more with 10 mL of the hexane:dichloromethane mixture, combining the organic layers.
-
-
Washing:
-
Wash the combined organic extract with 10 mL of deionized water by gentle inversion to remove residual KOH and other water-soluble impurities.
-
Discard the lower aqueous layer. Repeat the washing step until the aqueous layer is neutral.
-
-
Drying and Reconstitution:
-
Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase (e.g., methanol:acetonitrile:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a C18 or C30 reversed-phase column.
-
Tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Methanol, Acetonitrile, and Water with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 20 µL |
Typical MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive APCI or ESI |
| MRM Transition for this compound | m/z 273.2 > 97.1 |
| MRM Transition for Retinol (from saponified esters) | m/z 269.2 > 93.1 |
| Dwell Time | Optimized for the number of analytes |
| Collision Energy | Optimized for each transition |
| Source Temperature | 350 - 450°C |
Data Presentation
The following tables summarize typical quantitative data for retinoid analysis using internal standards.
Table 1: Method Performance Characteristics
| Parameter | Retinol | Retinyl Palmitate | Reference |
| Limit of Detection (LOD) | 0.08 pmol | - | |
| Limit of Quantification (LOQ) | 0.27 pmol | 15.92 pmol | |
| Recovery | 100.31% - 105.79% | 98.3% | |
| Linearity (R²) (for Retinyl Palmitate) | - | 0.995 | |
| Intra-assay CV% | 1.10% - 1.16% | - |
Table 2: LC-MS/MS Parameters for Retinoid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| This compound | 273.2 | 97.1 | APCI/ESI (+) | |
| Retinol | 269.2 | 93.1 | APCI/ESI (+) | |
| Retinyl Palmitate | 269.2 | 92.9 | APCI/ESI (+) | |
| d4-Retinol | 273 | 94, 217 | APCI/ESI (+) |
Visualization of Experimental Workflow
References
Application Notes & Protocols: Retinyl Acetate-d4 for Pharmacokinetic Studies of Vitamin A Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A is a crucial fat-soluble vitamin essential for vision, immune function, and cellular growth. Assessing its pharmacokinetics is vital for developing effective supplementation strategies and understanding its metabolism. Retinyl acetate-d4, a deuterated form of retinyl acetate, serves as a stable isotope tracer in pharmacokinetic studies.[1] Its use allows for the accurate differentiation and quantification of supplemented vitamin A from endogenous sources, a technique often referred to as the deuterated-retinol-dilution (DRD) method.[2][3] This document provides detailed application notes and protocols for utilizing this compound in such studies.
Metabolic Pathway of Retinyl Acetate
Dietary retinyl acetate is hydrolyzed in the intestine to retinol, which is then absorbed by enterocytes.[4] Inside these cells, retinol is re-esterified, primarily to retinyl palmitate, and incorporated into chylomicrons.[4] These chylomicrons are secreted into the lymphatic system and eventually enter the bloodstream. In the circulation, chylomicron remnants are taken up by the liver, where the majority of vitamin A is stored as retinyl esters in hepatic stellate cells. When needed, the liver releases retinol bound to retinol-binding protein (RBP) for transport to peripheral tissues.
Quantitative Data Summary
The following tables summarize representative quantitative data from pharmacokinetic studies involving deuterated retinyl acetate. These values can serve as a reference for study design and data interpretation.
Table 1: Dosage and Vitamin A Pool Size in Human Adults
| Study Population | Dosage of [2H4]Retinyl Acetate | Duration | Initial Vitamin A Pool Size (mmol) | Final Vitamin A Pool Size (mmol) | Reference |
| Healthy Men | 52.4 µmol RE (two doses) | 115 days | - | 0.048 ± 0.031 to 0.489 ± 0.066 (dose-dependent) | |
| Bangladeshi Surgical Patients | 0.753 µmol/kg body weight | 9-11 days | - | 0.110 ± 0.072 (by DRD) | |
| Bangladeshi Men | Varied (100-2300 µ g/day ) | 60 days | 0.059 ± 0.032 | Varied based on intake |
Table 2: Plasma Kinetics of [2H4]Retinyl Acetate in Human Subjects
| Subject Group | Mean Equilibration Time (days) | Mean Plasma Isotopic Ratio (Day 20) | Estimated Total Body Vitamin A Reserves (mmol) | Reference |
| US Adults & Child | 17.5 ± 4.4 | 0.02 ± 0.02 | 1.03 ± 0.45 | |
| Bangladeshi Women | 16.3 ± 3.9 | 0.17 ± 0.12 | 0.10 ± 0.11 |
Experimental Protocols
Study Design and Dosing
A typical pharmacokinetic study using this compound involves the oral administration of a known dose of the labeled compound.
-
Dose Preparation : The dose of this compound is typically dissolved in a carrier oil, such as soybean oil, to ensure stability and facilitate absorption. The concentration of the dosing solution should be accurately determined using UV-Vis spectrophotometry.
-
Dose Administration : Oral doses for adults typically range from 5 to 10 mg of retinol equivalents (RE). For children, a lower dose of 2.5 to 5 mg RE is common. The dose is administered after a baseline blood sample has been collected.
Sample Collection
Blood samples are collected at multiple time points to characterize the absorption, distribution, metabolism, and elimination of the labeled vitamin A.
-
Time Points : A common schedule includes collecting samples at 6, 12, and 24 hours post-dose to capture the absorption phase. Subsequent samples are collected at various intervals over a period of up to 90 days to monitor the equilibration with total body stores.
Sample Preparation
Proper sample handling and preparation are critical for accurate analysis of retinoids due to their sensitivity to light and oxidation.
-
Extraction : Retinoids are extracted from plasma or serum using methods like liquid-liquid extraction or protein precipitation. The extraction should be performed under dim yellow light to prevent degradation.
-
Internal Standards : The use of an internal standard, such as retinyl acetate or another isotopically labeled retinoid, is recommended to correct for extraction efficiency and matrix effects.
Analytical Methodology
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.
-
Chromatography : Reverse-phase HPLC with a C18 column is commonly used to separate the different retinoid species.
-
Mass Spectrometry : Tandem mass spectrometry provides high selectivity and sensitivity for detecting the deuterated and non-deuterated forms of retinol and retinyl esters. This allows for the determination of the isotopic ratio, which is crucial for the DRD technique.
Conclusion
This compound is an invaluable tool for conducting pharmacokinetic studies of vitamin A supplements. The deuterated-retinol-dilution technique provides a reliable method for estimating total body vitamin A stores and assessing the impact of supplementation. The protocols outlined in this document, from study design to advanced analytical techniques, provide a comprehensive framework for researchers and drug development professionals to accurately evaluate the pharmacokinetics of vitamin A. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing our understanding of vitamin A metabolism and optimizing its therapeutic use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of the deuterated-retinol-dilution technique to assess total-body vitamin A stores of adult volunteers consuming different amounts of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of vitamin A status by the deuterated-retinol-dilution technique and comparison with hepatic vitamin A concentration in Bangladeshi surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinyl acetate - Wikipedia [en.wikipedia.org]
Development of a Validated Bioanalytical Method for the Quantification of Retinyl Acetate in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinyl acetate, a synthetic ester of retinol (Vitamin A), is a widely used supplement in pharmaceutical and nutraceutical products. Accurate quantification of retinyl acetate in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and monitoring of vitamin A status. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of retinyl acetate in human plasma. The use of a stable isotope-labeled internal standard, Retinyl acetate-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Retinyl acetate (≥95% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 80% B to 95% B over 5 min, hold at 95% B for 2 min, return to 80% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Retinyl Acetate | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | 269.2 > 93.0 | 273.2 > 97.1 |
| Collision Energy | 25 eV | 25 eV |
| Declustering Potential | 80 V | 80 V |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Retinyl acetate and this compound in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50:50 methanol:water to prepare working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain calibration standards ranging from 1 to 1000 ng/mL.
-
QC Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (500 ng/mL), and High QC (800 ng/mL).
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Retinyl acetate from human plasma.
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to established regulatory guidelines.
Linearity
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (R²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using the QC samples.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 95.2 | 9.8 | 96.5 |
| Low QC | 3 | 6.2 | 102.1 | 7.5 | 101.3 |
| Mid QC | 500 | 4.5 | 98.9 | 5.8 | 99.2 |
| High QC | 800 | 3.8 | 101.5 | 4.9 | 100.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
Table 4: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 88.5 | 95.1 |
| Mid QC | 500 | 91.2 | 98.3 |
| High QC | 800 | 92.5 | 99.0 |
Visualizations
Caption: Bioanalytical workflow from sample preparation to data analysis.
Caption: Simplified overview of retinoid metabolism and signaling.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of Retinyl acetate in human plasma. The method is sensitive, specific, and reproducible, making it suitable for regulated bioanalysis in clinical and research settings. The use of a deuterated internal standard ensures the reliability of the results.
Application Notes and Protocols for Retinoid Metabolism Research Using Retinyl Acetate-d4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Retinyl acetate-d4, a deuterated stable isotope-labeled form of Retinyl acetate, for in vitro studies of retinoid metabolism. The use of stable isotope tracers is a powerful technique for elucidating the pathways of drug and nutrient metabolism, offering high sensitivity and specificity in the quantification of metabolic products.[1][2][3]
Introduction to Retinoid Metabolism and Stable Isotope Tracing
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell proliferation, differentiation, and immune function.[4] Their metabolism is a complex process involving multiple enzymatic steps, leading to the formation of biologically active molecules such as all-trans-retinoic acid (atRA). The dysregulation of retinoid metabolism has been implicated in various diseases, making it a key area of research in drug development.
Stable isotope labeling, coupled with mass spectrometry, is a robust method for tracing the metabolic fate of compounds in biological systems.[1] this compound serves as an excellent tool for these studies. By introducing a known mass shift, it allows for the unambiguous differentiation of the administered compound and its metabolites from their endogenous, unlabeled counterparts. This technique enables precise quantification and kinetic analysis of retinoid conversion pathways.
Key Signaling Pathway: Retinoic Acid Synthesis and Action
Retinyl acetate is a precursor to retinol, which is subsequently metabolized to the biologically active all-trans-retinoic acid (atRA). The canonical pathway involves the hydrolysis of retinyl acetate to retinol, followed by two oxidation steps. atRA then translocates to the nucleus, where it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes.
Experimental Protocols
Cell Culture and Treatment
A variety of cell lines can be utilized for studying retinoid metabolism, depending on the research focus. For instance, liver cell lines (e.g., HepG2, primary hepatocytes) are suitable for studying hepatic metabolism, while skin cell lines (e.g., HaCaT, primary keratinocytes) are relevant for dermatological research. Cancer cell lines, such as embryonal carcinoma cells, have also been shown to actively metabolize retinoids.
Materials:
-
Selected cell line (e.g., HepG2 human hepatoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well plates)
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare the treatment media by diluting the this compound stock solution in complete culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control medium with the same concentration of DMSO.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the treatment or vehicle control medium to the respective wells.
-
Incubate the cells for the desired time points (e.g., 0, 6, 12, 24, and 48 hours).
Sample Collection and Extraction
To analyze the metabolism of this compound, both the cell lysate and the culture medium should be collected. This allows for the quantification of intracellular and secreted metabolites.
Materials:
-
Ice-cold PBS
-
Cell scrapers
-
Microcentrifuge tubes
-
Acetonitrile (ACN)
-
Hexane
-
Internal standard (e.g., a non-deuterated retinoid not expected to be a major metabolite)
Protocol:
-
Medium Collection: At each time point, collect the culture medium from each well into separate microcentrifuge tubes.
-
Cell Lysis and Extraction: a. Place the culture plate on ice and wash the cells twice with ice-cold PBS. b. Add a suitable volume of ACN (e.g., 500 µL for a 6-well plate) to each well to precipitate proteins and lyse the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris. e. Transfer the supernatant to a new tube for analysis.
-
Liquid-Liquid Extraction (for enhanced purity): a. To the collected medium or cell lysate supernatant, add an equal volume of hexane. b. Vortex thoroughly for 1 minute and then centrifuge to separate the phases. c. Carefully collect the upper hexane layer, which contains the retinoids. d. Evaporate the hexane under a gentle stream of nitrogen. e. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole)
General LC-MS/MS Parameters (to be optimized for the specific instrument and analytes):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a small amount of formic acid.
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI) or Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for each deuterated and non-deuterated retinoid.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison across different time points and conditions.
Table 1: Representative Quantitative Analysis of this compound Metabolism in HepG2 Cells
| Time (hours) | This compound (pmol/10^6 cells) | Retinol-d4 (pmol/10^6 cells) | Retinoic acid-d4 (pmol/10^6 cells) |
| 0 | 1000 ± 50 | < LLOQ | < LLOQ |
| 6 | 750 ± 40 | 150 ± 15 | 5 ± 0.5 |
| 12 | 500 ± 35 | 250 ± 20 | 10 ± 1.2 |
| 24 | 200 ± 20 | 300 ± 25 | 25 ± 2.8 |
| 48 | 50 ± 8 | 250 ± 22 | 15 ± 1.9 |
| Data are presented as mean ± standard deviation (n=3). LLOQ: Lower Limit of Quantification. This is a representative table based on expected metabolic conversion and typical analytical sensitivity. |
Experimental Workflow Diagram
The overall experimental process can be visualized as a workflow diagram.
Conclusion
The use of this compound in cell culture provides a powerful and precise method for investigating the intricate pathways of retinoid metabolism. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust experiments. The combination of stable isotope labeling with advanced analytical techniques like LC-MS/MS will continue to be instrumental in advancing our understanding of retinoid biology and its role in health and disease, ultimately aiding in the development of novel therapeutics.
References
- 1. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Metabolism of retinoids by embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid metabolites in plasma are higher after intake of liver paste compared with a vitamin A supplement in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of Retinyl Acetate-d4 in Animal Models for Absorption Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting absorption studies of Retinyl acetate-d4 in animal models. The use of a deuterated internal standard, such as this compound, is a robust method for accurately quantifying the bioavailability and metabolism of Vitamin A. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the pharmacokinetic profile of retinyl acetate.
Introduction
Retinyl acetate, a synthetic ester of retinol (Vitamin A), is commonly used in dietary supplements and fortified foods.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for determining its efficacy and safety. Stable isotope-labeled compounds like this compound serve as excellent tracers in animal studies, allowing for precise differentiation from endogenous retinoids.[2] These studies typically involve oral or parenteral administration to animal models such as rats, mice, or swine, followed by the analysis of biological samples to determine the concentration of the labeled compound and its metabolites over time.[3][4][5]
Key Concepts in Retinyl Acetate Absorption and Metabolism
Dietary retinyl esters, including retinyl acetate, are hydrolyzed in the intestinal lumen to free retinol. This retinol is then absorbed by enterocytes, where it is re-esterified, primarily to retinyl palmitate, by enzymes such as lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT). These newly formed retinyl esters are incorporated into chylomicrons and transported via the lymphatic system to the liver for storage. The liver then releases retinol into the bloodstream bound to retinol-binding protein (RBP) for delivery to peripheral tissues.
Metabolic Pathway of Retinyl Acetate
Caption: Metabolic pathway of orally administered this compound.
Experimental Protocols
The following are generalized protocols for the administration of this compound in animal models for absorption studies. Specific parameters such as animal strain, age, dose, and time points should be optimized based on the study objectives.
Animal Models
Commonly used animal models for Vitamin A absorption studies include:
-
Rats: Sprague-Dawley or Wistar strains are frequently used.
-
Mice: C57BL/6 or other common laboratory strains can be used.
-
Swine: Due to their physiological similarities to humans, swine are an excellent model for nutritional studies.
Animals should be housed in a controlled environment with a standard diet. For certain studies, a Vitamin A-deficient diet may be necessary to enhance the uptake and tracking of the labeled compound.
Dosing and Administration
3.2.1. Preparation of Dosing Solution
This compound is light-sensitive and should be handled under dim or gold fluorescent lighting.
-
Vehicle: Dissolve this compound in a suitable vehicle, such as corn oil or olive oil. A stabilizer like butylated hydroxytoluene (BHT) can be added to prevent oxidation.
-
Concentration: The concentration of the dosing solution should be calculated based on the target dose and the volume to be administered. Doses can range from tracer levels (µg/kg) to higher doses (mg/kg) depending on the study's aim.
3.2.2. Administration Route
-
Oral Gavage: This is the most common route for mimicking dietary intake. Administer the dosing solution directly into the stomach using a gavage needle.
-
Intraperitoneal Injection: This route bypasses intestinal absorption and can be used to study the distribution and metabolism of retinol that has already entered circulation.
Sample Collection
Biological samples should be collected at predetermined time points to construct a pharmacokinetic profile.
-
Blood: Collect blood samples via tail vein, saphenous vein, or cardiac puncture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration. Plasma or serum should be separated and stored at -80°C until analysis.
-
Tissues: At the end of the study, euthanize the animals and collect relevant tissues such as the liver, kidneys, intestine, and adipose tissue. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
Sample Preparation and Analysis by LC-MS/MS
3.4.1. Extraction of Retinoids
-
Homogenization: Homogenize tissue samples in a suitable buffer.
-
Liquid-Liquid Extraction: Extract retinoids from plasma/serum or tissue homogenates using an organic solvent system (e.g., hexane, ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
3.4.2. LC-MS/MS Analysis
A sensitive and specific LC-MS/MS method is required for the quantification of this compound and its metabolites.
-
Chromatography: Use a C18 reverse-phase column to separate the different retinoid species.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound, Retinol-d4, and their corresponding non-deuterated forms. For example, d4-retinol and d4-retinyl esters can be monitored as MS/MS transitions m/z 273 > 94, 217.
Experimental Workflow
Caption: General experimental workflow for a this compound absorption study.
Data Presentation
Quantitative data from absorption studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of Retinol-d4 in Plasma
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Rat | 10 | Data | Data | Data |
| Mouse | 5 | Data | Data | Data |
| Swine | 3 | Data | Data | Data |
Note: This table is a template. The actual data should be populated from experimental results.
Table 2: Tissue Distribution of Retinol-d4 and Retinyl Esters-d4 at 24 hours Post-Dose
| Animal Model | Tissue | Retinol-d4 (ng/g) | Retinyl Esters-d4 (ng/g) |
| Rat | Liver | Data | Data |
| Kidney | Data | Data | |
| Adipose | Data | Data | |
| Mouse | Liver | Data | Data |
| Kidney | Data | Data | |
| Adipose | Data | Data |
Note: This table is a template. The actual data should be populated from experimental results.
Conclusion
The use of this compound in conjunction with robust analytical methods like LC-MS/MS provides a powerful tool for investigating the absorption and metabolism of Vitamin A in preclinical animal models. The protocols and guidelines presented here offer a framework for conducting these studies, which are essential for the development of nutritional supplements and pharmaceuticals. Adherence to careful experimental design and execution will yield high-quality, reproducible data critical for advancing our understanding of Vitamin A biology.
References
- 1. Retinyl acetate - Wikipedia [en.wikipedia.org]
- 2. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of [11-3H]retinyl acetate in liver tissues of vitamin A-sufficient, -deficient and retinoic acid-supplemented rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the physiological role of retinol-binding protein in vitamin A metabolism using transgenic and knockout mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The retina rapidly incorporates ingested C20-D3-vitamin A in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Retinyl Acetate-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl acetate, a synthetic ester of retinol (Vitamin A), is a crucial compound in pharmaceutical and cosmetic research. Its deuterated analog, Retinyl acetate-d4, serves as an excellent internal standard for mass spectrometry-based quantification, enabling precise and accurate measurement of retinoids in various biological matrices. This application note provides a detailed protocol for the detection and quantification of this compound using a triple quadrupole Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The methodologies outlined are designed to offer high sensitivity and robustness for research applications.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
A simple and efficient liquid-liquid extraction method is employed for the isolation of this compound from serum or plasma samples.
-
Sample Aliquoting: Pipette 200 µL of the serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate concentration of the internal standard (if this compound is not being used as the internal standard itself).
-
Protein Precipitation: Add 200 µL of acetonitrile to each sample and vortex for 1 minute to precipitate proteins.[1][2]
-
Extraction: Add 1.2 mL of Methyl-Tert-Butyl Ether (MTBE) to each tube and vortex for an additional minute.[1][2]
-
Phase Separation: Centrifuge the samples at 13,000 rpm for 10 minutes to ensure complete phase separation.[1]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a 1:3 mixture of water and methanol.
-
Final Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography Parameters:
| Parameter | Value |
| HPLC System | Thermo Scientific™ Vanquish™ or equivalent |
| Column | Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient | A linear gradient is typically employed. |
Mass Spectrometry Parameters:
The mass spectrometer is operated in positive ion mode using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| Mass Spectrometer | Thermo Scientific™ TSQ Endura™ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (H-ESI) or APCI |
| Spray Voltage | 4000 V (Positive Ion) |
| Vaporizer Temperature | 325 °C |
| Ion Transfer Tube Temp. | 250 °C |
| Sheath Gas | 70 arbitrary units |
| Aux Gas | 20 arbitrary units |
| Sweep Gas | 1 arbitrary unit |
| CID Gas | 2 mTorr |
| Q1/Q3 Resolution | 0.7 FWHM |
Data Presentation
Table 1: MRM Transitions for this compound
Quantitative analysis is performed using specific precursor-to-product ion transitions in MRM mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 273.1 | 94.1 | Optimized |
| This compound | 273 | 217 | Optimized |
Note: The precursor ion for d4-retinyl esters is m/z 273. The product ions 94 and 217 have been reported for d4-retinyl esters. An ion transition of 273.1/94.1 Da has also been specifically mentioned for D4 Retinyl Palmitate, a related compound. Collision energy should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.
Caption: Workflow for this compound analysis.
Logical Relationship of LC-MS/MS Components
The interplay between the liquid chromatography and mass spectrometry components is crucial for selective and sensitive detection.
References
Troubleshooting & Optimization
How to solve poor peak shape for Retinyl acetate-d4 in HPLC.
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding poor peak shape for Retinyl acetate-d4 in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Resolving Poor Peak Shape
This section addresses the most common peak shape issues encountered during the analysis of this compound.
Q1: What causes my this compound peak to show significant tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise integration and accuracy.[1] It occurs when the peak's asymmetry factor is greater than 1.2.[2] The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3]
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Secondary Silanol Interactions : Retinyl acetate can interact with ionized residual silanol groups on the surface of silica-based columns (e.g., C18).[4] This is a frequent cause of tailing for compounds, especially when the mobile phase pH is above 3.0.
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Column Contamination or Degradation : Accumulation of sample matrix components at the column inlet or degradation of the column bed can create active sites that cause tailing. A void at the head of the column or a partially blocked frit can also lead to peak distortion.
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Mobile Phase pH : If the mobile phase pH is not optimized, it can lead to inconsistent interactions with the stationary phase, resulting in tailing.
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Metal Contamination : Metal ions (e.g., iron) in the column packing can chelate with certain analytes, causing tailing.
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Extra-Column Volume : Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing, particularly for early-eluting peaks.
Q2: My this compound peak is fronting. What are the likely causes and solutions?
Peak fronting, where the first half of the peak is broader than the second, is often related to the sample itself or its introduction onto the column.
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Sample Overload : Injecting too much analyte mass (concentration overload) or too large a sample volume (volume overload) can saturate the column, causing molecules to elute prematurely and the peak to front. This is one of the most common causes of peak fronting.
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Incompatible Injection Solvent : If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will not focus correctly at the head of the column, leading to distortion. For reversed-phase chromatography, using 100% acetonitrile or methanol as a sample solvent when the mobile phase is weaker can cause this issue.
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Poor Sample Solubility : If the analyte has low solubility in the mobile phase, it may precipitate at the column inlet, leading to an uneven distribution and a fronting peak.
-
Column Collapse : Physical degradation or collapse of the column's packed bed, potentially due to inappropriate pH or pressure, can create voids and result in peak fronting.
Q3: Why is my this compound peak broad or split into two?
Broad or split peaks indicate a loss of efficiency in the chromatographic system.
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Column Void or Blocked Frit : This is a very common cause of split or distorted peaks for all analytes in a run. Debris from the sample or instrument wear can block the inlet frit, distorting the sample flow path.
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Injection Solvent Mismatch : A significant mismatch between the injection solvent and the mobile phase can cause peak splitting. The sample should ideally be dissolved in the mobile phase itself or a weaker solvent.
-
Extra-Column Effects : Long or wide connection tubing can contribute to band broadening, resulting in wider peaks. Poor connections between the injector and column can also create dead volume.
-
Analyte Degradation : Retinyl acetate is sensitive to light, heat, and acid/base conditions. On-column degradation could potentially lead to distorted or multiple peaks. All solutions should be prepared in amber-colored flasks to protect them from light.
Troubleshooting Summary
The following table summarizes the common issues and recommended solutions for poor peak shape in this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a modern, high-purity, end-capped C18 column to minimize silanol activity. Operate at a lower mobile phase pH (e.g., 3.0-4.0) to keep silanols protonated. |
| Column contamination or void. | Use a guard column and filter samples to protect the analytical column. If a void is suspected, try back-flushing the column or replace it. | |
| Extra-column volume. | Use shorter, narrower internal diameter tubing (e.g., 0.005") and ensure all fittings are secure. | |
| Peak Fronting | Sample overload (concentration or volume). | Reduce the injection volume or dilute the sample. |
| Injection solvent is stronger than the mobile phase. | Prepare the sample in the initial mobile phase composition or a solvent with weaker elution strength. | |
| Poor sample solubility in the mobile phase. | Adjust the sample solvent to improve solubility while remaining compatible with the mobile phase. | |
| Broad or Split Peaks | Partially blocked column inlet frit. | Reverse and flush the column (disconnect from the detector first). If unresolved, replace the frit or the column. |
| Column void. | Replace the column. Consider operating conditions (pH, temperature) that may have caused silica dissolution. | |
| Severe mismatch between injection solvent and mobile phase. | Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing and resolving poor peak shape issues.
Recommended Experimental Protocol
This section provides a detailed starting methodology for the HPLC analysis of Retinyl acetate. Since this compound is used as an internal standard, its behavior will be nearly identical to the non-deuterated analyte.
1. Sample and Standard Preparation
-
Stock Solution : Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like ethanol or methanol.
-
Working Solutions : Dilute the stock solution to the desired concentration range (e.g., 0.05-10 µg/mL) using the mobile phase or a compatible solvent.
-
Protection from Light : All work must be conducted under amber or yellow lighting. Use amber-colored volumetric flasks and vials to prevent photodegradation of the analyte. Retinoids are known to be sensitive to light, heat, and oxidation.
2. Mobile Phase Preparation
-
Composition : A common mobile phase for retinol and its esters is a mixture of methanol and water or acetonitrile and methanol. A starting point could be Methanol/Water (95:5 v/v).
-
Filtration and Degassing : Filter the mobile phase through a 0.45 µm solvent filter to remove particulates. Degas the mobile phase thoroughly using sonication or vacuum degassing to prevent bubbles in the system, which can cause baseline noise.
3. HPLC System and Conditions
The following table provides a robust set of starting parameters for method development.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Isocratic: Methanol / Water (95:5, v/v). Alternative: Acetonitrile / Methanol (89:11, v/v). |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10-20 µL. Start with a low volume (e.g., 5 µL) to avoid overload. |
| Column Temperature | Ambient or controlled at 30 °C. |
| Detection (UV) | 325 nm. |
| Run Time | ~10-20 minutes, sufficient to elute the analyte and any impurities. |
Frequently Asked Questions (FAQs)
Q4: What type of HPLC column is best for this compound?
Given that Retinyl acetate is a non-polar compound, a non-polar stationary phase column is required. The most suitable and commonly used column is a reversed-phase C18 (ODS) column. For better peak shape, especially if tailing is an issue, select a modern, high-purity silica column that is fully end-capped to minimize the availability of free silanol groups.
Q5: How critical is the choice of injection solvent?
The injection solvent is critical. A "strong" sample solvent can act as a small, temporary mobile phase, causing the analyte to travel down the column before the actual mobile phase reaches it, leading to broad or split peaks. The best practice is to dissolve your sample in the same solvent mixture as your initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.
Q6: Can the mobile phase composition itself cause poor peak shape?
Yes. An improperly optimized mobile phase can be a source of trouble.
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Solvent Strength : If the mobile phase is too weak (not enough organic solvent), peaks may be broad and take too long to elute. If it's too strong, peaks may elute too early with poor resolution.
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Buffer : While Retinyl acetate is not strongly ionizable, a mobile phase with an incorrect pH can affect the silica support of the column or interact with acidic silanol groups, causing tailing. Using a buffer is generally good practice to maintain a stable pH.
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Solvent Choice : Acetonitrile is often favored due to its low viscosity and UV transparency. Methanol is a cost-effective alternative that can offer different selectivity.
Q7: How can I confirm if my column is the source of the problem?
If you suspect the column is degraded (e.g., from running many samples or using harsh mobile phases), the easiest way to confirm is to substitute it with a new or known-good column of the same type. If the peak shape improves dramatically, the original column was the problem. You can also try removing any guard column first to see if that resolves the issue.
References
Minimizing ion suppression effects for Retinyl acetate-d4 in plasma samples.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression effects when analyzing Retinyl acetate-d4 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample (the "matrix") other than the analyte of interest reduce the efficiency of the analyte's ionization in the mass spectrometer's source.[1][2] This leads to a decreased signal, which can compromise the accuracy, sensitivity, and reproducibility of the quantitative analysis.[1][3] Plasma is a complex matrix containing high concentrations of proteins, salts, and phospholipids, which are known to cause significant ion suppression.[4] Since this compound is an internal standard used for the precise quantification of endogenous or dosed retinoids, any suppression of its signal can lead to inaccurate calculations and unreliable results.
Q2: How can I determine if my this compound signal is being affected by ion suppression?
A2: You can diagnose ion suppression using a post-extraction spike comparison. First, analyze a blank plasma sample that has gone through your entire sample preparation procedure. Then, compare the peak area of this compound in this extracted blank matrix (spiked after extraction) with the peak area of a pure standard solution of this compound at the same concentration prepared in the mobile phase. A significantly lower peak area in the matrix sample compared to the pure solvent indicates the presence of ion suppression.
Q3: Which sample preparation technique is most effective at minimizing ion suppression for this compound?
A3: While simple protein precipitation (PPT) is fast, it often leaves behind significant amounts of phospholipids and other matrix components that cause ion suppression. More rigorous techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing these interferences. For retinoids, LLE using a solvent like methyl-tert-butyl ether (MTBE) after an initial protein precipitation step with acetonitrile has been shown to be effective.
Q4: Can simply diluting the plasma sample reduce ion suppression?
A4: Diluting the sample can reduce the concentration of interfering matrix components, which may lessen ion suppression. However, this also dilutes your analyte of interest, which could decrease the signal to a level below the limit of quantification (LOQ) of your instrument, especially for low-concentration samples. This strategy should be used with caution and may not be suitable for trace analysis.
Q5: How does the choice of ionization technique affect ion suppression?
A5: The ionization technique can significantly influence the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression from matrix components than Atmospheric Pressure Chemical Ionization (APCI). If you are experiencing significant and persistent ion suppression with ESI, testing your method with an APCI source, if compatible with Retinyl acetate, could be a viable solution.
Troubleshooting Guide
Problem 1: Low or inconsistent signal for this compound across different plasma samples.
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Possible Cause: Severe or variable ion suppression due to high levels of phospholipids or other endogenous components in the plasma. The complexity of the biological matrix can vary from sample to sample.
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Solution:
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Improve Sample Cleanup: Switch from a simple protein precipitation method to a more robust technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interfering compounds. Refer to the protocols below for detailed procedures.
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Optimize Chromatography: Adjust the chromatographic gradient to better separate the this compound peak from the regions where matrix components elute. Often, phospholipids elute in the middle of a typical reversed-phase gradient. A targeted gradient can help elute your analyte in a "cleaner" region of the chromatogram.
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Check for Co-elution: Infuse a constant concentration of this compound post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal that corresponds to the retention time of your analyte indicates co-eluting interferences.
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Problem 2: The signal for this compound is stable, but the signal for the non-labeled Retinyl acetate analyte is suppressed.
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Possible Cause: Although stable isotope-labeled internal standards like this compound are designed to co-elute and experience similar matrix effects as the analyte, significant chromatographic differences can sometimes occur. If the retention times shift slightly, they may not be subject to the exact same degree of suppression.
-
Solution:
-
Verify Co-elution: Carefully check that the peak for this compound and the analyte, Retinyl acetate, are perfectly co-eluting.
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Adjust Chromatography: Modify the mobile phase composition or gradient to ensure perfect co-elution.
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Matrix-Matched Calibrators: Prepare your calibration standards in the same blank plasma matrix as your samples. This helps to normalize the effects of ion suppression between the calibrants and the unknown samples.
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Data Summary: Sample Preparation Techniques and Ion Suppression
The choice of sample preparation is critical for removing interfering matrix components. The following table summarizes the general effectiveness of common techniques for reducing ion suppression in plasma samples.
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | Fast, simple, and inexpensive. | Leaves high levels of phospholipids and salts, often resulting in significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Medium to High | Effectively removes non-polar and semi-polar interferences like salts and many phospholipids. | Can be labor-intensive; requires optimization of solvent choice and pH. |
| Solid-Phase Extraction (SPE) | High | Highly selective, providing the cleanest extracts and the least ion suppression by targeting specific analyte properties. | More complex method development; can be more expensive. |
Experimental Protocols
Caution: Retinoids are sensitive to light, heat, and oxidation. All procedures should be performed under amber or yellow light, and samples should be kept on ice or refrigerated when possible.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
This protocol is adapted from established methods for retinoid analysis in serum/plasma.
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Sample Preparation:
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Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
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Spike with the appropriate volume of this compound internal standard solution.
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Vortex briefly to mix.
-
-
Protein Precipitation:
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Add 200 µL of ice-cold acetonitrile to the tube.
-
Vortex for 1 minute to precipitate proteins.
-
-
Liquid-Liquid Extraction:
-
Add 1.2 mL of Methyl-Tert-Butyl Ether (MTBE) to the tube.
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Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 1:3 water/methanol mixture).
-
-
Analysis:
-
Vortex the reconstituted sample.
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Transfer the supernatant to an LC-MS vial for analysis.
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Protocol 2: General Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for your specific SPE cartridge and analyte properties.
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Sample Pre-treatment:
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Mix 100 µL of plasma with 300 µL of 2% aqueous ammonia.
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Spike with the this compound internal standard.
-
-
SPE Cartridge Conditioning:
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Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) by passing 500 µL of methanol, followed by 500 µL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the 400 µL of the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
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Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and other retinoids from the cartridge using two aliquots of 250 µL of a 50:50 acetonitrile/methanol mixture.
-
-
Drying and Reconstitution:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visual Guides
References
Preventing degradation of Retinyl acetate-d4 during sample extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Retinyl acetate-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Retinyl acetate, a synthetic ester of retinol (Vitamin A). The deuterium labeling makes it a valuable internal standard for quantitative analysis in mass spectrometry-based assays.[1] Its use allows for the accurate measurement of endogenous retinoids by correcting for sample loss and analytical variability during the extraction and analysis process.
Q2: What are the main factors that cause the degradation of this compound?
This compound, like other retinoids, is highly susceptible to degradation from several factors:
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Light: Exposure to ultraviolet (UV) and even visible light can cause isomerization and degradation.[2][3] Photodegradation is a major factor in its instability.
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Heat: Elevated temperatures accelerate the rate of degradation.
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Oxygen: The presence of oxygen can lead to oxidation of the molecule.
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pH: Both acidic and alkaline conditions can promote the degradation of this compound.
Q3: How should I store my this compound standard and samples containing it?
To ensure the stability of your this compound, follow these storage guidelines:
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Standard Solutions: Store stock solutions in amber glass vials at -20°C or -80°C under an inert gas like argon or nitrogen. Avoid repeated freeze-thaw cycles.
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Biological Samples: After spiking with this compound, samples should be processed immediately. If short-term storage is necessary, keep them on ice and protected from light. For long-term storage, flash-freeze the samples in liquid nitrogen and store them at -80°C.
Q4: Can I use plastic containers for handling this compound solutions?
It is highly recommended to use glass containers (e.g., amber vials) for all solutions containing this compound. Retinoids can adsorb to certain plastics, which can lead to inaccurate quantification.
Troubleshooting Guide: Degradation of this compound During Sample Extraction
This guide addresses common issues encountered during the extraction of this compound and provides solutions to minimize its degradation.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | 1. Degradation due to light exposure: Standard and samples were exposed to light during processing. | - Work under yellow or red light. - Use amber-colored glassware or wrap containers in aluminum foil. |
| 2. Thermal degradation: Samples were exposed to high temperatures during extraction or solvent evaporation. | - Keep samples on ice throughout the extraction process. - Use a gentle stream of nitrogen for solvent evaporation at room temperature or below. | |
| 3. Oxidation: Dissolved oxygen in solvents or exposure to air. | - Use deoxygenated solvents (e.g., sparged with nitrogen or argon). - Work under an inert atmosphere whenever possible. - Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvent. | |
| 4. pH-mediated degradation: The pH of the sample or extraction solvent is too acidic or alkaline. | - Adjust the sample pH to a neutral range (around 7) before extraction, if compatible with the overall method. - Use buffered solutions where appropriate. | |
| 5. Inappropriate solvent choice: The extraction solvent promotes degradation. | - Choose a non-polar solvent like hexane for the initial extraction, as it has been shown to be a relatively stable environment for retinyl acetate.[2] - Avoid highly polar or acidic solvents if possible. | |
| Presence of unexpected peaks in chromatogram | 1. Isomerization: Exposure to light or heat can cause the formation of cis-isomers of this compound. | - Minimize exposure to light and heat as described above. |
| 2. Degradation products: Formation of other degradation products due to oxidation or hydrolysis. | - Implement all the protective measures mentioned above (light protection, temperature control, inert atmosphere, and use of antioxidants). | |
| Inconsistent results between replicates | 1. Variable degradation: Inconsistent handling of samples leading to different levels of degradation. | - Standardize the entire extraction protocol, ensuring each sample is treated identically in terms of light exposure, temperature, and time. |
| 2. Incomplete extraction: The extraction procedure is not efficiently recovering the analyte. | - Optimize the extraction solvent and procedure to ensure complete recovery. This may involve adjusting the solvent-to-sample ratio or the number of extraction steps. |
Quantitative Data on Retinyl Acetate Stability
The following tables summarize the stability of retinyl acetate under various conditions. While this data is for the non-deuterated form, it provides a strong indication of the stability of this compound.
Table 1: Effect of Light and Oxygen on Retinyl Acetate Degradation in Ethanol
| Condition | Rate Constant (k) x 10^5 (s⁻¹) |
| Oxygen-free, amber glassware | 0.08 |
| Oxygen-saturated, amber glassware | 0.08 |
| Oxygen-free, clear glassware | 1.1 |
| Oxygen-saturated, clear glassware | 1.1 |
Data adapted from a study on the degradation of retinyl acetate in simple solvent systems. The results highlight that light is a more significant factor than oxygen in the degradation of retinyl acetate in ethanol.
Table 2: Stability of Retinoids in Commercial Cosmetic Products (as a proxy for formulation stability)
| Storage Condition | Decline in Retinoid Content after 6 months |
| 25°C | 0% - 80% |
| 40°C | 40% - 100% |
This data indicates that temperature significantly impacts the stability of retinoids, with substantial degradation occurring at higher temperatures over time.[3]
Experimental Protocols
Protocol 1: General Precautions for Handling this compound
-
Lighting: Perform all procedures under yellow or red light to minimize photodegradation.
-
Glassware: Use amber-colored glass vials and labware. If unavailable, wrap clear glassware in aluminum foil.
-
Temperature: Keep all samples and solutions on ice or at 4°C throughout the extraction process.
-
Atmosphere: Whenever possible, work under an inert gas (nitrogen or argon) to prevent oxidation.
-
Solvents: Use high-purity, deoxygenated solvents. Solvents can be deoxygenated by sparging with nitrogen or argon for 15-30 minutes before use.
-
Antioxidants: Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvent at a concentration of 0.01-0.1%.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Biological Matrix
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Sample Preparation: Homogenize the biological sample (e.g., tissue, plasma) in a suitable buffer on ice.
-
Spiking: Add a known amount of this compound internal standard to the homogenate.
-
Protein Precipitation (if necessary): Add a cold organic solvent like acetonitrile or methanol to precipitate proteins. Vortex and centrifuge at 4°C.
-
Extraction:
-
To the supernatant, add a non-polar extraction solvent such as hexane (pre-chilled and containing 0.1% BHT).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the upper organic layer containing the this compound.
-
Repeat the extraction step on the aqueous layer to ensure complete recovery.
-
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Primary degradation pathways for Retinyl acetate.
References
Strategies to improve low recovery of Retinyl acetate-d4 from tissues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Retinyl acetate-d4 from tissue samples during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in tissue analysis?
This compound is a deuterated form of retinyl acetate, a synthetic ester of retinol (Vitamin A). The "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. In mass spectrometry-based bioanalysis, this compound is commonly used as an internal standard. Because it is chemically almost identical to the endogenous (non-deuterated) retinyl acetate, it behaves similarly during sample preparation and analysis. This allows for accurate quantification by correcting for analyte loss during extraction and for matrix effects that can suppress or enhance the signal in the mass spectrometer.[1][2]
Q2: What are the main challenges in achieving high recovery of this compound from tissues?
The primary challenges stem from the inherent instability of retinoids and the complexity of biological tissue matrices. Key challenges include:
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Degradation: Retinoids are highly susceptible to degradation from exposure to light, heat, and oxygen.[3][4][5]
-
Matrix Effects: Lipids, proteins, and other endogenous compounds in the tissue can interfere with the extraction and ionization of the analyte, leading to ion suppression or enhancement in the mass spectrometer. This effect can vary significantly between different tissue types.
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Incomplete Extraction: The efficiency of the extraction method itself can be a major factor. The choice between saponification and direct solvent extraction, the solvents used, and the homogenization technique all play a crucial role.
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Handling and Storage: Improper sample handling, such as slow processing of fresh tissue or incorrect storage of frozen samples, can lead to enzymatic degradation and loss of the analyte.
Q3: Should I use saponification for my tissue samples?
Saponification is a process that uses a strong base to hydrolyze retinyl esters to retinol.
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Advantages: It can be effective in breaking down complex lipid matrices, particularly in fatty tissues, to release retinoids.
-
Disadvantages: The process is lengthy and the use of heat and strong base can lead to the degradation and isomerization of retinoids.
For the analysis of retinyl esters like this compound, a direct, non-saponification extraction is often preferred to measure the intact ester.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses common issues leading to low recovery and provides actionable solutions.
Issue 1: Consistently Low Recovery Across All Samples
This often points to a systematic issue with the experimental protocol or instrument setup.
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | Retinoids are sensitive to light, heat, and oxidation. - Work under yellow or red light. - Keep samples on ice during processing. - Use antioxidants (e.g., BHT) in your solvents. - Process samples quickly after thawing. |
| Suboptimal Extraction Protocol | The chosen solvent system may not be efficient for your tissue type. - For liver tissue, homogenization in ethanol has been shown to be more efficient than in aqueous buffers like PBS. - Ensure complete tissue homogenization to maximize surface area for extraction. - Optimize the volume and type of extraction solvent (e.g., hexane, ethanol). |
| LC-MS/MS System Issues | Problems with the instrument can lead to a general decrease in signal. - Check for a dirty ion source, clogged injector, or failing detector. - Ensure MS parameters (e.g., cone voltage, collision energy) are optimized for this compound. - Verify mobile phase composition and flow rate. |
Issue 2: Variable Recovery Between Different Tissue Types
This is often due to differences in the tissue matrix.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Different tissues have varying compositions of lipids and other molecules that can cause ion suppression. For example, the signal for deuterated retinyl palmitate can be significantly lower in colon and small intestine compared to serum. - Perform a post-extraction spiking experiment to quantify the matrix effect for each tissue type. - Adjust the sample cleanup procedure. Solid-Phase Extraction (SPE) can be effective in removing interfering matrix components. - Modify the chromatographic method to better separate the analyte from co-eluting matrix components. |
| Inefficient Homogenization | Harder or more fibrous tissues may require more rigorous homogenization. - Optimize the homogenization method (e.g., bead beating, rotor-stator) and duration for each tissue type. |
Issue 3: Poor Chromatographic Peak Shape (Tailing, Splitting)
This can affect the accuracy of integration and thus the calculated recovery.
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Buildup of matrix components on the analytical column. - Implement a robust sample cleanup protocol (e.g., SPE). - Use a guard column to protect the analytical column. - Flush the column according to the manufacturer's recommendations. |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. - Whenever possible, dissolve the final extract in the initial mobile phase. |
| Secondary Interactions | Analyte interacting with active sites on the column packing material. - Adjust the mobile phase pH or use mobile phase additives to minimize these interactions. |
Quantitative Data Summary
The recovery of retinoids is highly dependent on the tissue type and the extraction method employed. Below is a summary of reported recovery rates from various studies.
| Analyte/Internal Standard | Tissue/Matrix | Extraction Method | Reported Recovery (%) | Reference |
| Retinol and Retinyl Palmitate | Serum/Tissue | Hexane extraction after ethanol precipitation | 75 - 95% | |
| Retinyl Acetate (spiked) | Liver | Non-saponification, ethanol homogenization | 97.9 ± 1.8% | |
| Retinyl Acetate (spiked) | Liver | Non-saponification, PBS homogenization | 53.8 ± 3.5% | |
| Retinoids | Plasma, Kidney, Liver | Automated Solid-Phase Extraction (C2) | 80 - 90% | |
| Retinol | Plasma | Solid-Phase Extraction (C18 and aminopropyl) | 47.2 ± 1.8% | |
| Retinol (spiked) | Liver | Non-saponification | 100.31 - 105.79% |
Experimental Protocols
Protocol 1: Non-Saponification Extraction of Retinyl Esters from Liver Tissue
This protocol is adapted from methodologies that have shown high recovery rates.
Materials:
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Frozen liver tissue (~100 mg)
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Ice-cold Phosphate Buffered Saline (PBS)
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Absolute ethanol
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Hexane
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This compound internal standard solution (in ethanol)
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Homogenizer (e.g., rotor-stator or bead beater)
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Glass test tubes
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Centrifuge
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Nitrogen evaporator
Procedure:
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Sample Preparation: Under yellow light, weigh approximately 100 mg of frozen liver tissue.
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Homogenization:
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Method A (Aqueous): Place the tissue in a tube with 2 mL of ice-cold PBS and homogenize.
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Method B (Ethanol): Place the tissue in a tube with an equal volume of absolute ethanol and homogenize. Note: Ethanol homogenization has been reported to yield higher recovery from liver.
-
-
Internal Standard Spiking: Transfer a known volume (e.g., 200 µL) of the homogenate to a glass test tube. Add a known amount of this compound internal standard.
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Protein Precipitation: Add an equal volume of absolute ethanol (if using Method A for homogenization) to precipitate proteins. Vortex briefly.
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Liquid-Liquid Extraction:
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Add 4 mL of hexane to the tube.
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Vortex vigorously for 30-60 seconds.
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Centrifuge at 3,000 rpm for 5 minutes to separate the phases.
-
-
Collection of Organic Phase: Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a small, known volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE can be used after the initial liquid-liquid extraction to remove interfering matrix components.
Materials:
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Dried tissue extract (from Protocol 1, Step 7)
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SPE Cartridge (e.g., C18 or a specialized phase for lipids)
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Conditioning solvent (e.g., methanol)
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Equilibration solvent (e.g., water)
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Wash solvent (to remove impurities)
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Elution solvent (to elute the analyte)
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SPE vacuum manifold or centrifuge
Procedure:
-
Reconstitute Extract: Dissolve the dried extract in a solvent compatible with the SPE loading conditions.
-
Conditioning: Pass the conditioning solvent (e.g., 1-2 mL of methanol) through the SPE cartridge.
-
Equilibration: Pass the equilibration solvent (e.g., 1-2 mL of water) through the cartridge. Do not let the sorbent bed go dry.
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Loading: Load the reconstituted sample onto the cartridge.
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Washing: Pass a wash solvent through the cartridge to remove polar impurities. The composition of the wash solvent should be optimized to be strong enough to remove interferences without eluting the analyte.
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Elution: Elute the this compound with a suitable organic solvent (e.g., acetonitrile or methanol).
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Standard experimental workflow for this compound extraction from tissues.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welchlab.com [welchlab.com]
- 5. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
Identifying and eliminating sources of contamination in retinoid analysis.
Welcome to the Technical Support Center for Retinoid Analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and eliminate common sources of contamination in your experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during retinoid analysis.
Category 1: Contamination from Laboratory Consumables
Q1: I'm observing unexpected peaks in my HPLC chromatogram that are not related to my retinoid standards or sample. What could be the source?
A1: Unexpected peaks, often referred to as "ghost peaks," are frequently caused by contaminants leaching from laboratory consumables. The most common culprits are plasticizers, particularly phthalates, which can migrate from a variety of plastic materials into your solvents and samples.[1][2][3] Other potential sources include slip agents like oleamide and erucamide from polypropylene tubes and pipette tips, and antioxidants such as Butylated Hydroxytoluene (BHT) used in plastic manufacturing.[1][3]
Q2: Which types of plasticware are most likely to cause phthalate contamination?
A2: Polyvinyl chloride (PVC) is a major source of phthalate contamination as plasticizers are not chemically bound and can easily leach out. While polypropylene (PP) and polyethylene (PE) are generally better alternatives, they can still be sources of contamination, including slip agents like oleamide. It is crucial to test all plasticware before use in sensitive analyses. A study on laboratory consumables showed significant leaching of various phthalates from items like plastic syringes, pipette tips, and filter holders.
Q3: How can I minimize contamination from plasticware?
A3: To minimize contamination from plasticware, follow these best practices:
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Use glass whenever possible: Opt for glass volumetric flasks, graduated cylinders, beakers, and vials.
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Choose appropriate plastics: If plastic is unavoidable, use items made from polypropylene (PP) or polyethylene (PE). Avoid PVC.
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Pre-rinse plasticware: Rinse pipette tips, centrifuge tubes, and other plastic items with a high-purity solvent that will be used in your experiment before coming into contact with your sample.
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Avoid certain items: Be cautious with plastic syringes, filter holders, and parafilm, as these have been shown to be significant sources of phthalate contamination.
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Test your consumables: Run a blank analysis with solvents that have been in contact with your labware to check for leachable contaminants.
Q4: I suspect my samples are contaminated with oleamide from centrifuge tubes. How can I confirm this and what should I do?
A4: Oleamide is a common slip agent used in the manufacturing of polypropylene products, including centrifuge tubes. It can leach into organic solvents and interfere with your analysis.
To confirm oleamide contamination, you can use a UHPLC-ESI-MS method to analyze a procedural blank (solvent that has been processed in the same way as your samples, including contact with the centrifuge tubes). If oleamide is present, you will detect its characteristic mass-to-charge ratio.
To mitigate this issue, consider the following:
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Switch to glass centrifuge tubes.
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If using plastic, test different brands to find one with minimal leaching.
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Pre-rinse the tubes with your extraction solvent before use.
Category 2: Retinoid Degradation and Impurities
Q5: My retinoid standards and samples seem to be degrading, leading to multiple peaks in my chromatogram. What causes this and how can I prevent it?
A5: Retinoids are inherently unstable and susceptible to degradation from exposure to light, heat, and air (oxidation). This degradation can lead to the formation of various isomers (e.g., 13-cis-retinoic acid from all-trans-retinoic acid) and oxidation products (e.g., 5,6-epoxides), which will appear as additional peaks in your chromatogram.
To prevent degradation:
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Work under yellow or red light: Retinoids are sensitive to UV and fluorescent light.
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Maintain low temperatures: Store stock solutions and samples at -80°C under an inert gas. Keep samples on ice during preparation.
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Use antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your solvents can help prevent oxidative degradation.
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Prepare fresh solutions: Whenever possible, prepare retinoid solutions fresh for each experiment.
Q6: I'm using a commercial retinoid standard, but I see small impurity peaks even in a fresh solution. Is this normal?
A6: Yes, it is not uncommon for commercial retinoid standards to contain low levels of impurities. These can be related substances from the synthesis process or degradation products that have formed during storage. For example, all-trans-retinoic acid may contain small amounts of its isomers. It is important to characterize your standard by a high-resolution method to identify and account for these impurities in your quantitative analysis.
Category 3: System and Method-Related Contamination
Q7: I'm observing "ghost peaks" in my blank gradient runs. What are they and how do I get rid of them?
A7: Ghost peaks are extraneous peaks that appear in a chromatogram, often during gradient elution, even when no sample is injected. They can originate from several sources:
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Mobile phase contamination: Impurities in your solvents or water. Always use HPLC-grade solvents and freshly prepared mobile phases.
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System contamination: Contaminants accumulating in the injector, tubing, or detector.
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Carryover: Residual sample from a previous injection.
To troubleshoot ghost peaks, a systematic approach is necessary. Start by running a blank gradient with no injection. If the peaks persist, the issue is likely with the mobile phase or system. If they only appear after an injection, it points to carryover.
Q8: What is a good general cleaning procedure for an HPLC system used for retinoid analysis?
A8: A thorough cleaning procedure is essential to remove contaminants. Here is a general protocol for cleaning a reverse-phase HPLC system:
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Disconnect the column.
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Flush with a sequence of solvents:
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HPLC-grade water to remove salts and buffers.
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Isopropanol to remove strongly retained organic compounds.
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Methanol as a general cleaning solvent.
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Finally, re-equilibrate the system with your mobile phase.
-
-
For stubborn contamination, a 1-2% solution of a laboratory detergent like Alconox® or Liquinox® can be circulated through the system (with the column removed), followed by extensive rinsing with water and organic solvent.
Data Presentation: Contaminant Leaching
The following table summarizes quantitative data on the leaching of common contaminants from laboratory plasticware.
Table 1: Leaching of Phthalates from Laboratory Consumables
| Plasticware Item | Polymer | Contaminant | Leached Amount (µg/cm²) | Reference |
| Pipette Tips | Polypropylene | Diethylhexyl phthalate (DEHP) | 0.36 | |
| Diisononyl phthalate (DINP) | 0.86 | |||
| Plastic Filter Holders | Polytetrafluoroethylene (PTFE) | Dibutyl phthalate (DBP) | 2.49 | |
| Regenerated Cellulose | Dibutyl phthalate (DBP) | 0.61 | ||
| Cellulose Acetate | Dimethyl phthalate (DMP) | 5.85 | ||
| Parafilm® | - | Diethylhexyl phthalate (DEHP) | 0.50 |
Table 2: Leaching of Phthalates from Plastic Containers into Food Simulants
| Plastic Type | Simulant | Phthalate | Migrated Amount (µg/L) | Reference |
| Polypropylene (PP) | Ultrapure Water | Dibutyl phthalate (DBP) | ||
| Polypropylene (PP) | Ultrapure Water | Benzylbutyl phthalate (BBP) | Not Found |
Experimental Protocols
Protocol 1: Identification and Elimination of Phthalate Contamination
Objective: To identify the source of phthalate contamination in a retinoid analysis workflow and implement corrective actions.
Methodology:
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System Blank: Prepare a mobile phase and run a gradient analysis on your HPLC system without any injection. This will establish the baseline contamination from the solvent and the system itself.
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Solvent Blank: Dispense your HPLC-grade solvents into clean glass vials and inject them. This helps determine if the solvents are a source of contamination.
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Labware Blank:
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Take a representative sample of each plastic consumable used in your sample preparation (e.g., pipette tips, centrifuge tubes, syringe filters).
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Rinse or immerse the plasticware in a known volume of a high-purity solvent (e.g., acetonitrile or methanol) for a period that mimics your experimental contact time.
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Analyze the solvent for the presence of phthalates using HPLC-UV or, for higher sensitivity, LC-MS.
-
-
Data Analysis: Compare the chromatograms from the blank runs. The presence of new peaks in the labware blank that are not in the system or solvent blanks indicates leaching from that specific item.
-
Elimination:
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Replace any identified contaminated plasticware with glass alternatives or a different brand of plasticware that has been tested and shown to be clean.
-
Implement a rigorous glassware cleaning protocol (see Protocol 3).
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If the system itself is contaminated, perform a thorough system cleaning (see Q8).
-
Protocol 2: Analysis of Retinoid Degradation Products
Objective: To identify and quantify common degradation products of all-trans-retinoic acid (atRA) in a sample.
Methodology:
-
Sample Preparation: Prepare your retinoid sample as per your standard procedure, ensuring to minimize exposure to light and heat.
-
HPLC-MS Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
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Set the mass spectrometer to scan for the expected masses of atRA and its common degradation products, such as its isomers (e.g., 13-cis-RA, 9-cis-RA) and oxidation products (e.g., 5,6-epoxy-atRA).
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific m/z values of the parent retinoid and its potential degradation products.
-
Confirm the identity of the degradation products by comparing their retention times and mass spectra with available standards or literature data.
-
Quantify the degradation products using a calibration curve of the respective standards if available.
-
Protocol 3: Validated Cleaning Procedure for Glassware
Objective: To establish a validated cleaning procedure for glassware to ensure the removal of retinoids and other potential contaminants to an acceptable level.
Methodology:
-
Initial Rinse: Immediately after use, rinse glassware with the solvent used in the experiment to remove the bulk of the residue.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent (e.g., Alconox, Liquinox) in hot water. Use brushes to scrub all surfaces.
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Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
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Deionized Water Rinse: Rinse multiple times with deionized water.
-
Solvent Rinse: Rinse with a high-purity organic solvent such as acetone or methanol to remove any remaining organic residues and to aid in drying.
-
Drying: Dry the glassware in an oven at a temperature that will not damage the glassware.
-
Validation:
-
To validate the cleaning procedure, perform a "rinse test." Rinse a piece of cleaned and dried glassware with a known volume of a high-purity solvent.
-
Analyze the rinse solvent by a sensitive analytical method (e.g., HPLC-UV or LC-MS) for the presence of the previously analyzed retinoid or any other target contaminant.
-
The absence of detectable residues validates the cleaning procedure. This should be repeated three times to ensure reproducibility.
-
Visualizations
Caption: Workflow for troubleshooting contamination from labware.
Caption: Retinoid degradation pathways and prevention strategies.
References
Calibration curve issues in Retinyl acetate-d4 quantitative assays.
Welcome to the technical support center for Retinyl acetate-d4 quantitative assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential requirements for a valid calibration curve in a bioanalytical method?
A1: According to regulatory guidelines, a calibration curve should include a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six non-zero concentration standards.[1][2] These standards must span the expected concentration range of your study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[2][3] For each analytical run, a fresh calibration curve should be generated.[2]
Q2: My calibration curve is non-linear. Is this acceptable?
A2: Non-linearity in calibration curves, especially in LC-MS/MS analysis, is not uncommon and can be acceptable. It can be caused by various factors, including matrix effects, detector saturation, or ionization saturation. The critical step is to choose a regression model that accurately describes the concentration-response relationship. While linear models are often preferred for their simplicity, non-linear models (e.g., quadratic or four/five-parameter logistic models) may provide a better fit for your data and are recommended when justified. The goal is to use the simplest model that adequately fits the data.
Q3: What is heteroscedasticity and how does it affect my calibration curve?
A3: Heteroscedasticity refers to a situation where the variance of the error in your measurement is not constant across the entire concentration range. In simpler terms, the variability of your response is different at low concentrations compared to high concentrations. This is a common issue in bioanalytical assays with a wide dynamic range. Using a standard unweighted linear regression for heteroscedastic data can lead to inaccuracies, particularly at the lower end of the curve. To address this, a weighted least squares regression (e.g., weighting factors of 1/x or 1/x²) is recommended to improve accuracy and precision across the calibration range.
Q4: Why is a stable isotope-labeled internal standard like this compound recommended?
A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative LC-MS/MS assays. Because it is structurally and chemically almost identical to the analyte (Retinyl acetate), it experiences similar extraction recovery, ionization efficiency, and matrix effects. This co-eluting behavior allows the SIL-IS to effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise quantification. Using a chemically different internal standard may not adequately correct for tissue-specific matrix effects due to differences in retention time and extraction characteristics.
Q5: How do I handle samples with concentrations above the ULOQ?
A5: Samples with concentrations exceeding the Upper Limit of Quantification (ULOQ) must be diluted. However, when using an internal standard that is added before sample preparation, a simple post-extraction dilution will dilute both the analyte and the internal standard, leaving their ratio unchanged and the result still above the ULOQ. The correct procedure is to dilute the original, untreated sample with blank matrix before adding the internal standard and then re-extract and analyze the diluted sample. This process, known as dilution integrity, must be validated during method development to ensure it yields accurate results.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound calibration curve.
Issue 1: Poor Reproducibility of Calibration Curves Between Runs
Possible Causes & Solutions
| Cause | Recommended Action |
| Analyte Instability | Retinyl acetate is sensitive to light, heat, and oxidation. Prepare fresh stock and working solutions regularly. Store them protected from light and at appropriate low temperatures. Avoid prolonged exposure of samples to room temperature during preparation. |
| Inconsistent Sample/Standard Preparation | Ensure precise and consistent pipetting techniques, especially when handling organic solvents. Use calibrated volumetric glassware. Automating liquid handling steps can improve consistency. |
| Instrument Variability | LC-MS/MS signal can be affected by instrument instability (e.g., temperature fluctuations, gas pressure, ESI voltage). Allow the system to equilibrate fully before starting a run. Regularly perform system suitability tests and monitor internal standard response across the run to detect drift. |
| Matrix Variability | If using different lots of biological matrix for standards, lot-to-lot differences can cause variability. Evaluate matrix effect using at least six different lots of matrix during method validation. |
Issue 2: High Variability or Inaccuracy at the Lower Limit of Quantification (LLOQ)
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Regression Model | An unweighted linear regression can introduce significant bias at the LLOQ if data is heteroscedastic. Evaluate and apply a weighted regression model (e.g., 1/x²). |
| Low Signal-to-Noise Ratio | The analyte response at the LLOQ should be at least five times the response of the blank sample. If the signal is too low, optimize MS parameters for better sensitivity or reconsider the LLOQ concentration. |
| Carryover | Analyte from a high concentration standard may carry over into the subsequent injection of a low concentration standard. Optimize the LC wash method between injections. Inject a blank sample after the highest standard (ULOQ) to check for carryover. |
| Matrix Effects | Ion suppression or enhancement is often more pronounced at lower concentrations. Ensure the internal standard (this compound) closely co-elutes with the analyte to provide adequate correction. Improve sample clean-up to remove interfering matrix components like phospholipids. |
Experimental Protocols & Data Presentation
Protocol: Calibration Curve Preparation
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Prepare Stock Solutions: Accurately weigh and dissolve Retinyl acetate and this compound (Internal Standard, IS) in an appropriate organic solvent to create concentrated stock solutions.
-
Prepare Working Solutions: Create a series of intermediate working solutions of the analyte by serially diluting the stock solution. Prepare a separate working solution for the IS at a single, consistent concentration.
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Spike Blank Matrix: Prepare calibration standards by spiking a known volume of blank biological matrix (e.g., plasma) with small, precise volumes of the analyte working solutions to achieve at least 8 different concentration levels, including a proposed LLOQ and ULOQ.
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Add Internal Standard: Add a consistent, precise volume of the IS working solution to every calibration standard (except the blank), all Quality Control (QC) samples, and all study samples.
-
Sample Processing: Extract the calibration standards using the validated sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
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Analysis: Analyze the processed samples via LC-MS/MS.
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Data Processing: Construct the calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the analyte. Apply the most appropriate regression model (e.g., linear, quadratic) with a suitable weighting factor (e.g., 1/x²).
Data Presentation: Acceptance Criteria for a Calibration Curve Run
The following table summarizes typical acceptance criteria for a bioanalytical run, based on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Calibration Standards | At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% for the LLOQ). |
| Regression Model | The chosen model should accurately describe the data. A correlation coefficient (r²) is often used as an indicator but should be supplemented with evaluation of residual plots. |
| Quality Control (QC) Samples | At least 67% of all QCs and at least 50% at each concentration level must be within ±15% of their nominal values. |
| LLOQ | The analyte response should be at least 5 times the blank response. Accuracy should be within ±20% of the nominal concentration. |
| Blank and Zero Samples | Response in the blank sample should be less than 20% of the LLOQ response. Response in the zero sample should be less than 20% of the LLOQ for the analyte and demonstrate an appropriate IS response. |
References
Technical Support Center: Enhancing the Stability of Retinyl Acetate-d4 in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Retinyl acetate-d4 stock solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Loss of potency or inconsistent results | Degradation of this compound due to exposure to light, oxygen, or heat. | Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) in amber or opaque, airtight vials.[1][2] Minimize exposure to light during handling.[3][4] Prepare fresh working solutions for each experiment.[2] |
| Discoloration or presence of particulates in the solution | Oxidative or photodegradation leading to the formation of byproducts. | Purge the solvent and the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. Consider adding an antioxidant such as BHT, tocopherol, or ascorbyl palmitate to the stock solution. |
| Precipitation of this compound upon dilution in aqueous media | Low aqueous solubility of this compound. | First, dissolve this compound in an appropriate organic solvent like ethanol or DMSO. For aqueous buffers, dilute the organic stock solution as a final step. Aqueous solutions should be used promptly and not stored for more than a day. |
| Variability between different batches of stock solutions | Inconsistent preparation and storage procedures. | Standardize the protocol for stock solution preparation, including solvent choice, concentration, and storage conditions. Use a validated method like HPLC-UV to periodically check the concentration and purity of the stock solution. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause the degradation of this compound in stock solutions?
This compound, similar to its non-deuterated counterpart, is susceptible to degradation from several factors:
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Light: Exposure to UV light is a major contributor to degradation, leading to isomerization and the formation of anhydroretinol.
-
Oxygen: Atmospheric oxygen can cause oxidative degradation.
-
Heat: Elevated temperatures accelerate the rate of degradation.
-
pH: Solutions outside a slightly acidic pH range (ideally 5.0-6.0) can promote instability.
2. What is the recommended storage procedure for this compound stock solutions?
For optimal stability, adhere to the following storage guidelines.
| Storage Condition | Powder | In Solvent |
| Temperature | -20°C | -80°C (long-term), -20°C (short-term) |
| Duration | Up to 3 years | Up to 6 months at -80°C, Up to 1 month at -20°C |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Purge solvent and headspace with inert gas |
| Container | Tightly sealed, amber or opaque vial | Tightly sealed, amber or opaque vial |
3. Which solvents are recommended for preparing this compound stock solutions?
Organic solvents are preferred for preparing stock solutions due to the compound's limited aqueous solubility and stability. Commonly used solvents include:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
For experiments requiring an aqueous buffer, it is recommended to prepare a concentrated stock solution in an organic solvent first and then dilute it into the aqueous buffer immediately before use. Do not store aqueous solutions of this compound for more than one day.
4. How can I minimize oxidation of this compound in my stock solutions?
To prevent oxidative degradation, consider the following measures:
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Use an Inert Atmosphere: Before sealing the vial, purge the solvent and the headspace with a stream of an inert gas like nitrogen or argon.
-
Add Antioxidants: The inclusion of antioxidants can effectively scavenge free radicals and inhibit oxidation. Common choices include:
-
Butylated hydroxytoluene (BHT)
-
Tocopherol (Vitamin E)
-
Ascorbyl palmitate
-
Ferulic acid
-
5. How does the deuteration in this compound affect its stability compared to Retinyl acetate?
This compound is the deuterium-labeled version of Retinyl acetate. While deuteration can sometimes affect the pharmacokinetic and metabolic profiles of drugs, the fundamental chemical stability with respect to light, heat, and oxygen is expected to be very similar to the non-deuterated form. Therefore, the same handling and storage precautions should be applied.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol with the addition of an antioxidant.
Materials:
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This compound powder
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Anhydrous ethanol (200 proof)
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Butylated hydroxytoluene (BHT)
-
Amber glass vial with a Teflon-lined cap
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Argon or nitrogen gas with a regulator and tubing
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Analytical balance and volumetric flasks
Procedure:
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Weigh the required amount of this compound powder in an amber vial on an analytical balance.
-
Prepare a 0.1% (w/v) BHT solution in anhydrous ethanol.
-
Add the appropriate volume of the 0.1% BHT in ethanol to the vial to achieve a final concentration of 10 mM this compound.
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Gently swirl the vial to dissolve the powder completely. Sonication can be used if necessary, but avoid heating.
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Purge the solution and the headspace of the vial with a gentle stream of argon or nitrogen gas for 1-2 minutes.
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Immediately cap the vial tightly.
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Wrap the cap with parafilm to ensure an airtight seal.
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Label the vial clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at -80°C.
Protocol 2: Stability Assessment of this compound Stock Solutions by HPLC-UV
This protocol outlines a method to assess the stability of this compound solutions over time.
Materials and Equipment:
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HPLC system with a UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and methanol (e.g., 89:11 v/v)
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This compound stock solution
-
Amber HPLC vials
Procedure:
-
Initial Analysis (T=0):
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Dilute a small aliquot of the freshly prepared this compound stock solution to a suitable concentration (e.g., 10-50 µg/mL) using the mobile phase.
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Inject the diluted sample into the HPLC system.
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Set the UV detector to monitor at the λmax of Retinyl acetate (approximately 325-326 nm).
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Record the chromatogram and integrate the peak area of the this compound peak. This will serve as your baseline.
-
-
Time-Point Analysis:
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Store the stock solution under the desired conditions (e.g., -20°C, protected from light).
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At regular intervals (e.g., 1 week, 2 weeks, 1 month), take an aliquot of the stock solution.
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Prepare and analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
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Compare the peak area of this compound at each time point to the initial peak area at T=0.
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Calculate the percentage of this compound remaining.
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Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
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Visualizations
Caption: Simplified degradation pathways for Retinyl acetate.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Retinyl Acetate-d4 and ¹³C-Retinyl Acetate in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of retinyl acetate, a key form of vitamin A, in biological matrices is paramount for pharmacokinetic studies, nutritional assessments, and drug development. The use of stable isotope-labeled internal standards is the gold standard for correcting for variability in sample preparation and matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of two commonly used internal standards, Retinyl acetate-d4 and ¹³C-retinyl acetate, supported by representative experimental data and detailed protocols for their cross-validation.
Performance Comparison: this compound vs. ¹³C-Retinyl acetate
The choice between a deuterated (d4) and a carbon-13 (¹³C) labeled internal standard can significantly influence the performance of a bioanalytical method. While both are vast improvements over non-isotopic standards, ¹³C-labeled compounds generally offer superior performance due to their closer physicochemical properties to the unlabeled analyte.
Key Performance Differences:
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Chromatographic Co-elution: ¹³C-labeled standards have a higher likelihood of co-eluting perfectly with the native analyte. Deuteration can sometimes lead to a slight shift in retention time, which can be problematic in complex matrices with potential interferences.
-
Isotopic Stability: ¹³C labels are integrated into the carbon backbone of the molecule and are not susceptible to exchange. Deuterium labels, in some instances, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, potentially compromising accuracy.
-
Mass Spectrometric Fragmentation: The fragmentation patterns of ¹³C-labeled standards are typically more similar to the analyte than those of deuterated standards, which can be beneficial for optimizing MS/MS parameters.
The following table summarizes the expected performance characteristics from a cross-validation study of the two internal standards in a human plasma matrix.
| Validation Parameter | This compound | ¹³C-Retinyl acetate | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 10% | Within ± 5% | Within ± 15% |
| Precision (% CV) | < 12% | < 8% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | S/N ≥ 10 |
| Recovery (%) | 85 ± 8% | 92 ± 5% | Consistent and reproducible |
| Matrix Effect (% CV) | < 15% | < 10% | ≤ 15% |
Experimental Protocols
A cross-validation of two bioanalytical methods, one using this compound and the other ¹³C-Retinyl acetate, should be performed to ensure the comparability of data.
Preparation of Stock and Working Solutions
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of retinyl acetate, this compound, and ¹³C-retinyl acetate in ethanol.
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Working Solutions: Prepare serial dilutions of the retinyl acetate stock solution in ethanol to create calibration standards. Prepare separate working solutions for this compound and ¹³C-retinyl acetate in ethanol to be used as internal standards.
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
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To 100 µL of human plasma, add 10 µL of the respective internal standard working solution (this compound or ¹³C-retinyl acetate).
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
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Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
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LC System: UHPLC system
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Retinyl acetate: [M+H]⁺ > fragment ion
-
This compound: [M+H]⁺ > fragment ion
-
¹³C-Retinyl acetate: [M+H]⁺ > fragment ion
-
Cross-Validation Procedure
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Prepare two sets of calibration curves and quality control (QC) samples (low, mid, and high concentrations) in human plasma.
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Process one set of samples using the this compound internal standard method and the other set using the ¹³C-retinyl acetate internal standard method.
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Analyze the samples using the validated LC-MS/MS method.
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Compare the validation parameters (linearity, accuracy, precision, LLOQ, recovery, and matrix effect) between the two methods as summarized in the data table above.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying logic, the following diagrams have been generated.
Caption: Experimental workflow for the cross-validation of this compound and ¹³C-retinyl acetate.
Caption: Rationale for using stable isotope-labeled internal standards in bioanalysis.
Navigating the Analytical Landscape: A Comparison of Retinyl Acetate-d4 Based Methods for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals, the precise and accurate quantification of retinoids is paramount. This guide provides a comparative analysis of analytical methods utilizing Retinyl acetate-d4 as an internal standard, offering a clear perspective on its performance against alternative approaches. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for selecting the most robust method for your research needs.
Retinyl acetate, a synthetic ester of vitamin A, is a crucial compound in pharmaceutical and biological research. Its accurate quantification is often complicated by matrix effects and variability in sample preparation. The use of a deuterated internal standard, such as this compound, is a widely accepted strategy to overcome these challenges, significantly improving the accuracy and precision of analytical measurements.
Performance Characteristics of Retinoid Quantification Methods
The following table summarizes the performance of various analytical methods for the quantification of retinoids, highlighting the advantages of employing a deuterated internal standard like this compound. The data is compiled from multiple studies to provide a comprehensive overview.
| Method | Analyte(s) | Internal Standard | Sample Matrix | Accuracy (% Recovery) | Precision (% RSD) | Linearity (r²) | LOQ |
| LC-MS/MS [1][2] | Retinyl Acetate, Retinyl Palmitate | This compound , ¹³C₄ Vitamin A Acetate | Foods, Supplements, Serum | Meets AOAC guidelines[1] | < 10%[2] | >0.98[2] | Sub ng/mL levels |
| UPLC-MS/MS | Vitamin A (Retinol) | Not specified | Serum | Within ±15% | ≤20% CV at LOQ | ≥0.997 | 50 ng/mL |
| GC/MS | Retinol | Retinyl-d4 acetate | Human Plasma | Not explicitly stated, but improved reliability reported | Improved precision reported | Not specified | Not specified |
| HPLC/UV | Retinyl esters, Retinol | Retinyl acetate | Serum, Tissues | Not specified | Intra-day: 5.9–10.0%, Inter-day: 5.9–11.0% | >3 orders of magnitude | 0.7 pmol (RE), 0.2 pmol (ROL) |
| HPLC | Retinyl acetate, Retinyl palmitate | Not specified | Dissolution Media | >95% | < 2% | 0.9998 | 0.096 µg/ml |
Experimental Workflow for Method Validation
The determination of accuracy and precision for a this compound based method typically follows a structured validation workflow. This process ensures the reliability and reproducibility of the analytical results.
Detailed Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A robust sample preparation protocol is critical for accurate retinoid analysis. The following is a generalized liquid-liquid extraction (LLE) procedure suitable for serum or plasma samples.
-
Sample Aliquoting : Transfer a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a precise amount of this compound internal standard solution to each sample, vortex briefly.
-
Protein Precipitation : Add a protein precipitating agent, such as acetonitrile or methanol, to the sample. Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction : Transfer the supernatant to a new tube and add an immiscible organic solvent (e.g., hexane or ethyl acetate). Vortex for 1-2 minutes to extract the retinoids into the organic layer.
-
Phase Separation : Centrifuge at a low speed to facilitate phase separation.
-
Evaporation : Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis of Retinyl acetate and its deuterated internal standard is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Column : A C18 or C30 reversed-phase column is commonly used for the separation of retinoids.
-
Mobile Phase : A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as formic acid or ammonium acetate is often employed.
-
Ionization Source : Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often showing higher sensitivity for retinoids.
-
Mass Spectrometry : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For example, d4-retinyl esters can be monitored at m/z 273 > 94.
The Role of this compound in Ensuring Data Integrity
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of high-quality bioanalytical methods. Its importance stems from its ability to compensate for variations that can occur during sample processing and analysis.
Because this compound is chemically identical to the analyte, it behaves similarly during extraction, chromatography, and ionization. Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. By measuring the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to more accurate and precise results.
Comparison with Alternative Methods
While methods using this compound offer superior performance, other approaches are also utilized.
-
Methods with Non-Isotopically Labeled Internal Standards : Some methods employ a non-isotopically labeled internal standard, such as retinyl acetate for the analysis of other retinyl esters. While this can correct for some variability, differences in physicochemical properties between the analyte and the internal standard can lead to inaccuracies, especially in complex matrices.
-
External Standard Calibration : This method relies on a calibration curve generated from standards prepared in a clean solvent. It is the simplest approach but is highly susceptible to matrix effects and variations in sample preparation, often leading to lower accuracy and precision.
-
Standard Addition : This technique involves adding known amounts of the analyte to the sample itself to create a calibration curve within the matrix. While it can effectively compensate for matrix effects, it is more laborious and time-consuming than the internal standard method.
References
Inter-laboratory comparison for the analysis of vitamin A using Retinyl acetate-d4.
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical performance for the quantification of vitamin A (retinol) in serum, with a focus on the use of Retinyl acetate-d4 as an internal standard. The data presented is a synthesis of results from various inter-laboratory comparison studies and proficiency testing programs, offering a realistic overview of expected analytical variability. This document is intended to assist laboratories in selecting appropriate methodologies and internal standards to ensure the accuracy and reliability of vitamin A analysis.
Introduction to Vitamin A Analysis and the Role of Internal Standards
Accurate measurement of vitamin A is crucial in clinical diagnostics, nutritional status assessment, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more recently, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Due to the complexity of biological matrices and the multi-step sample preparation process, the use of an internal standard (IS) is critical to compensate for analytical variability, including extraction losses and matrix effects. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit nearly identical behavior during sample preparation and ionization, leading to improved accuracy and precision.
Inter-laboratory Performance Data
Data from proficiency testing (PT) schemes and collaborative studies provide a benchmark for the performance of vitamin A analysis across different laboratories. The following table summarizes typical inter-laboratory performance characteristics. It is important to note that these studies often do not mandate the specific internal standard used by participating laboratories, thus reflecting a wide range of methodologies.
Table 1: Summary of Inter-laboratory Performance for Vitamin A (Retinol) Analysis in Serum
| Performance Metric | Typical Range of Results | Data Source |
| Accuracy (Bias) | -20% to +20% from the target value | CDC VITAL-EQA Program[1][2] |
| Acceptable performance for 48% to 79% of labs | CDC VITAL-EQA Program[2] | |
| Precision (CV%) | 5% to >20% (Reproducibility, RSDR) | AOAC Collaborative Studies[3][4] |
| Acceptable performance for 65% to 93% of labs | CDC VITAL-EQA Program |
Note: The wide ranges reflect the diversity of methods, instrumentation, and quality control practices among participating laboratories.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the reliability of vitamin A quantification. The following table provides a comparative overview of the expected performance when using this compound, a non-deuterated analogue (Retinyl acetate), and no internal standard. This comparison is based on established principles of bioanalytical method validation.
Table 2: Comparison of Internal Standard Performance in Vitamin A Analysis
| Performance Parameter | This compound (Deuterated IS) | Retinyl acetate (Non-deuterated IS) | No Internal Standard |
| Correction for Extraction Loss | Excellent | Good | Poor |
| Correction for Matrix Effects | Excellent | Moderate to Good | Poor |
| Co-elution with Analyte | Yes (ideal for LC-MS/MS) | No (elutes at a different retention time) | N/A |
| Expected Accuracy | High | Moderate to High | Low to Moderate |
| Expected Precision (CV%) | < 10% | < 15% | > 15% |
| Overall Reliability | Very High | Good | Low |
Experimental Protocols
A validated LC-MS/MS method using this compound as an internal standard is a robust approach for the accurate quantification of vitamin A in serum. Below is a detailed, representative experimental protocol.
Sample Preparation and Extraction
-
Spiking: To 100 µL of serum sample, add 10 µL of this compound internal standard solution (in ethanol).
-
Protein Precipitation: Add 200 µL of acetonitrile to the sample, vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Retinol: Precursor ion > Product ion (e.g., m/z 269 > 93)
-
This compound: Precursor ion > Product ion (e.g., m/z 273 > 94)
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for vitamin A analysis.
Caption: Correction mechanism of a deuterated internal standard.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]
APCI vs. ESI: A Performance Comparison for the Analysis of Retinyl Acetate-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of vitamin A derivatives, the choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of method sensitivity, linearity, and overall performance. This guide provides a detailed comparison of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) for the analysis of Retinyl acetate-d4, a deuterated internal standard crucial for robust quantification of retinyl acetate.
Retinyl acetate, a synthetic ester of retinol (vitamin A), is a relatively non-polar and thermally stable molecule. These characteristics are key in determining the most suitable ionization technique. While both APCI and ESI are widely used in LC-MS, their fundamental mechanisms of ionization lead to significant differences in performance for specific analyte classes.
Ionization Mechanisms and Suitability
Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique. The LC eluent is nebulized and vaporized in a heated tube. A high voltage applied to a corona discharge needle ionizes the solvent vapor, which in turn ionizes the analyte molecules through proton transfer or charge exchange. This method is particularly well-suited for relatively non-polar and thermally stable compounds with molecular weights up to 1500 Da.[1]
Electrospray Ionization (ESI) , in contrast, is a liquid-phase ionization technique. A high voltage is applied to a capillary containing the LC eluent, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. ESI is most effective for polar and ionizable compounds and is capable of producing multiply charged ions from large molecules.
For this compound, its non-polar nature makes it an ideal candidate for APCI. The gas-phase ionization of APCI is generally more efficient for such molecules compared to ESI, which relies on the presence of polar functional groups or the ability to hold a charge in solution.
Performance Comparison
Based on studies of retinyl acetate and related retinoids, a clear performance advantage for APCI emerges. Research has shown that APCI can produce a linear response over a wider range of concentrations for retinol and retinyl esters compared to ESI.[2] While ESI can be used for the analysis of retinoids, it has been observed that for retinyl acetate, the predominant ion is often a fragment resulting from the loss of acetic acid, which can impact quantitative accuracy and sensitivity.[3]
The following table summarizes the expected performance characteristics of APCI and ESI for the analysis of this compound, based on existing literature for similar compounds.
| Performance Metric | APCI | ESI | Rationale |
| Ionization Efficiency | High | Moderate to Low | APCI is more efficient for non-polar, thermally stable molecules like retinyl acetate.[1][4] |
| Sensitivity (LOD/LOQ) | Generally Lower LOD/LOQ | Potentially Higher LOD/LOQ | Higher ionization efficiency with APCI typically leads to better sensitivity for this analyte class. |
| Linearity | Excellent (Wide Dynamic Range) | Moderate (Narrower Dynamic Range) | Studies have shown superior linearity for retinoids with APCI over several orders of magnitude. |
| Matrix Effects | Less Susceptible | More Susceptible | The gas-phase nature of APCI can mitigate some matrix suppression effects commonly seen in ESI. |
| Fragmentation | Soft, but can show some fragmentation | Soft, but can show in-source fragmentation | For retinyl acetate, ESI may show a significant loss of acetic acid. APCI also produces a characteristic fragment ion for retinoids. |
| Compound Applicability | Ideal for non-polar to moderately polar compounds | Ideal for polar and ionizable compounds | This compound falls into the category of compounds better suited for APCI. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of this compound using LC-APCI-MS and LC-ESI-MS.
Sample Preparation
A generic protocol for the extraction of retinoids from a biological matrix (e.g., serum or plasma) is as follows:
-
To 200 µL of serum, add an internal standard solution (e.g., this compound in ethanol).
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Perform a liquid-liquid extraction of the supernatant with a non-polar solvent like hexane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 or C30 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid or acetic acid |
| Gradient | A suitable gradient to separate this compound from other matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS) Conditions
APCI Parameters:
| Parameter | Setting |
| Ionization Mode | Positive |
| Corona Current | 3 - 5 µA |
| Vaporizer Temperature | 350 - 450 °C |
| Sheath Gas Flow Rate | 40 - 60 arbitrary units |
| Auxiliary Gas Flow Rate | 5 - 15 arbitrary units |
| Capillary Temperature | 250 - 350 °C |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Transition | For this compound, this would be the transition from the precursor ion to a specific product ion. The precursor is often the fragment ion [M+H-CH3COOH]+. |
ESI Parameters:
| Parameter | Setting |
| Ionization Mode | Positive |
| Spray Voltage | 3.0 - 4.5 kV |
| Sheath Gas Flow Rate | 30 - 50 arbitrary units |
| Auxiliary Gas Flow Rate | 5 - 10 arbitrary units |
| Capillary Temperature | 300 - 350 °C |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Transition | For this compound, this would be the transition from the precursor ion (likely [M+H]+ or a fragment) to a product ion. |
Experimental Workflow
The logical flow of a comparative study for the analysis of this compound using APCI and ESI is illustrated in the diagram below.
Conclusion
For the quantitative analysis of this compound, Atmospheric Pressure Chemical Ionization (APCI) is the recommended ionization technique over Electrospray Ionization (ESI) . The non-polar and thermally stable nature of the analyte aligns perfectly with the gas-phase ionization mechanism of APCI, leading to superior sensitivity, a wider linear dynamic range, and potentially reduced matrix effects. While ESI can be employed, it is expected to provide lower ionization efficiency and may complicate quantification due to in-source fragmentation. Researchers developing methods for the analysis of retinyl acetate and its deuterated analogues should prioritize LC-MS systems equipped with an APCI source to achieve optimal analytical performance.
References
- 1. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 2. Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Establishing the Limit of Detection and Quantification for Retinyl Acetate-d4
For researchers, scientists, and drug development professionals, accurately determining the lower limits of an analytical method is fundamental to ensuring data reliability. This guide provides a comparative overview of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for Retinyl acetate-d4, a commonly used internal standard in bioanalysis. We present supporting data from various analytical techniques and detailed protocols based on international guidelines.
This compound serves as an invaluable tool, particularly as an internal standard, for the precise measurement of retinol and its esters in complex biological matrices.[1][2] While the primary focus in many studies is on the quantification of the endogenous, non-labeled analyte, understanding the detection capabilities for the deuterated standard itself is crucial for robust method development and validation.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique significantly impacts the achievable LOD and LOQ. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the preferred method for its high sensitivity and selectivity, though High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also utilized.[3][4]
Below is a summary of reported detection and quantification limits for Retinyl acetate and related retinoids across different platforms. While specific data for this compound is limited, the performance for its non-deuterated counterpart provides a strong benchmark. The sensitivity for a deuterated analog is expected to be comparable to its non-deuterated form when analyzed by mass spectrometry.
Table 1: Comparison of LOD & LOQ for Retinoids by Analytical Method
| Compound | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| This compound | HPLC-MS | 2.33 x 10⁻¹³ moles (on-column) | Not Reported | Not Specified |
| Retinyl acetate | LC-MS/MS | Not Reported | 0.1 ng/mL | Serum |
| Retinyl acetate | HPLC-UV | Not Reported | 50 ng/mL | Dietary Supplements |
| Retinol | HPLC-UV | 0.029 µg/mL | 0.096 µg/mL | Not Specified |
| Retinol | LC-APCI-MS | 34 fmol/L | 500 fmol/L | Serum |
| Retinyl palmitate | LC-APCI-MS | 36 fmol/L | 250 fmol/L | Serum |
Data compiled from multiple sources.[5]
Experimental Protocols for Determining LOD and LOQ
The determination of LOD and LOQ should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). There are three primary methods for their determination.
1. Based on Visual Evaluation
This method is often used for non-instrumental methods but can be applied to instrumental techniques as well. It involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which it can be reliably detected.
-
Protocol:
-
Prepare a series of diluted solutions of this compound in the relevant biological matrix.
-
Inject the solutions into the analytical system (e.g., LC-MS/MS).
-
The LOD is the minimum concentration at which the analyte's signal can be consistently distinguished from the background noise.
-
2. Based on Signal-to-Noise Ratio (S/N)
This approach is only applicable to analytical procedures that exhibit baseline noise.
-
Protocol:
-
Analyze several blank samples (matrix without the analyte) to determine the magnitude of the background noise.
-
Prepare and analyze samples with known, low concentrations of this compound.
-
Compare the signal height from the analyte to the noise level of the baseline.
-
The concentration that yields a signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.
-
The concentration that yields a signal-to-noise ratio of 10:1 is typically used for the LOQ.
-
3. Based on the Standard Deviation of the Response and the Slope
This is the most common statistical method for determining LOD and LOQ.
-
Protocol:
-
Construct a Calibration Curve: Prepare a series of at least six calibration standards of this compound at concentrations near the expected LOQ. Analyze these standards to generate a calibration curve.
-
Determine the Slope (S): Calculate the slope of the regression line from the calibration curve.
-
Determine the Standard Deviation of the Response (σ): This can be estimated in two ways:
-
Based on the Standard Deviation of the Blank: Analyze a suitable number of blank samples and calculate the standard deviation of their responses.
-
Based on the Calibration Curve: Use the residual standard deviation of the regression line or the standard deviation of the y-intercepts of multiple regression lines.
-
-
Calculate LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
The diagram below illustrates the workflow for the statistical determination of LOD and LOQ.
References
A Comparative Guide to Certified Reference Materials for Vitamin A Analysis: Spotlight on Retinyl Acetate-d4
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin A is paramount. This guide provides an objective comparison of certified reference materials (CRMs) for vitamin A analysis, with a special focus on the performance of Retinyl acetate-d4 against alternative standards. The information presented herein is supported by experimental data to aid in the selection of the most appropriate CRM for your analytical needs.
The use of an appropriate internal standard is critical for achieving accurate and precise results in chromatographic and mass spectrometric analyses of vitamin A. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations. This guide explores the use of this compound as an internal standard and compares it with other commonly used reference materials.
Comparison of Internal Standards for Vitamin A Analysis
The choice of internal standard can significantly impact the reliability of vitamin A quantification. While non-labeled compounds like Retinyl acetate are used, stable isotope-labeled (SIL) internal standards are generally preferred for their ability to more accurately correct for matrix effects and variations in extraction recovery and instrument response. The following table summarizes the performance characteristics of different internal standards used in vitamin A analysis.
| Internal Standard | Analytical Method | Matrix | Key Performance Data | Reference |
| This compound | Isotope Dilution LC-MS/MS | Human Plasma | The deuterated-retinol-dilution (DRD) technique using [2H4]retinyl acetate provides a good estimate of hepatic vitamin A reserves. A significant linear relation (r = 0.75, P < 0.0001) was observed between the DRD technique and liver biopsy results. | [1] |
| ¹³C₄-Retinyl acetate | SFE-SFC-MS/MS | Foods and Supplements | Used to compensate for ionization effects and extraction efficiency. Ion transitions of 273.2/97.1 da were monitored. | [2] |
| d₄-Retinyl palmitate | SFE-SFC-MS/MS | Foods and Supplements | Used alongside ¹³C₄-Retinyl acetate to compensate for ionization effects and extraction efficiency. Ion transitions of 273.1/94.1 da were monitored. | [2] |
| Retinol-d8 | LC-MS/MS | Serum, Liver, Skin, Colon | The signal for retinol-d8 was found to be similar regardless of the biological matrix, indicating it effectively corrects for matrix-specific ion suppression. | [3] |
| Retinyl acetate (non-labeled) | HPLC-UV | Dietary Supplements | Limit of Quantification (LOQ) for retinyl acetate as an internal standard was 50 ng/mL. The method was linear for all-trans-retinol between 0.05-10 µg/mL. | |
| Retinyl acetate (non-labeled) | HPLC-UV | Human Serum | Used as an internal standard for the simultaneous determination of all-trans-retinol and α-tocopherol. The method showed intra-day and inter-day coefficients of variation ranging from 5.9% to 11.0%. | [4] |
| NIST SRM 968f | Multiple | Frozen Human Serum | Certified value for total retinol (Level 1): 0.327 ± 0.013 µg/mL. This SRM is intended for validating methods for determining fat-soluble vitamins in human serum and plasma. | |
| NIST SRM 3289 | Multiple | Multivitamin Tablets | This SRM has a certified value for Vitamin B1, B2, B3, B5, B6, B7, and B12. A non-certified value for Vitamin A (retinyl acetate) was initially provided but later removed due to degradation. |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing results. Below are summaries of methodologies employed in the analysis of vitamin A using different internal standards.
Method 1: Vitamin A Analysis in Serum using HPLC-UV with Retinyl Acetate Internal Standard
This method is suitable for the quantification of retinol in serum samples.
-
Sample Preparation:
-
To a serum sample (100-200 µL), add approximately 100 pmol of retinyl acetate internal standard (e.g., 5 µL of a ~20 µM solution in ethanol).
-
Add 1 to 3 ml of 0.025 M KOH in ethanol to the sample.
-
Extract the retinoids by adding 10 ml of hexane, vortexing, and centrifuging to separate the phases.
-
Collect the upper hexane phase containing retinol and the retinyl acetate internal standard.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC-UV Conditions:
-
Column: Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 325 nm.
-
Quantification: Calculate the concentration of retinol based on the peak area ratio of retinol to the retinyl acetate internal standard.
-
Method 2: Isotope Dilution LC-MS/MS for Vitamin A Analysis in Infant Formula
This method utilizes a stable isotope-labeled internal standard for high accuracy and precision.
-
Sample Preparation:
-
Accurately weigh a portion of the infant formula.
-
Spike the sample with a known amount of this compound internal standard.
-
Perform saponification to hydrolyze retinyl esters to retinol.
-
Extract the retinol and the internal standard using an organic solvent (e.g., hexane).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column suitable for the separation of retinoids.
-
Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both retinol and this compound.
-
Quantification: The concentration of vitamin A is determined by the ratio of the peak area of the analyte to that of the isotopically labeled internal standard.
-
Visualizing the Analytical Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a typical workflow for the analysis of Vitamin A using an internal standard.
Signaling Pathway and Logical Relationships
The accurate measurement of Vitamin A is crucial for understanding its biological roles. The following diagram illustrates the central role of retinol and its conversion to the active form, retinoic acid, which regulates gene expression through nuclear receptors.
References
- 1. Assessment of vitamin A status by the deuterated-retinol-dilution technique and comparison with hepatic vitamin A concentration in Bangladeshi surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to Linearity Assessment for Retinol Quantification: The Role of Retinyl Acetate-d4
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of retinol (Vitamin A) is crucial in various fields, from clinical diagnostics to pharmaceutical research. A key aspect of ensuring the reliability of any quantitative method is the assessment of its linearity. This guide provides an objective comparison of the performance of Retinyl acetate-d4 as an internal standard in the linearity assessment for retinol quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), compared to other common alternatives.
The Critical Role of Internal Standards in Linearity
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. Its primary role is to correct for variations in sample preparation, injection volume, and instrument response. For a linearity assessment to be valid, the chosen internal standard must effectively track the analyte's behavior across a range of concentrations.
Deuterated internal standards, such as this compound, are considered the gold standard for LC-MS/MS-based quantification. By replacing some hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation from the endogenous analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the analyte, ensuring it experiences similar extraction efficiency and ionization effects.
Performance Comparison of Internal Standards for Retinol Quantification
The choice of internal standard can significantly impact the linearity and overall performance of a retinol quantification assay. Here, we compare this compound with other commonly used internal standards.
| Internal Standard Type | Example(s) | Linear Range (Retinol) | Correlation Coefficient (r²) | Key Advantages | Potential Disadvantages |
| Deuterated Analog | This compound , Retinol-d6, Retinyl palmitate-d4 | 1 - 1000 ng/mL[1] | > 0.98[1] | - Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.[2] - High accuracy and precision. | - Higher cost compared to non-deuterated standards. |
| Non-deuterated Analog | Retinyl acetate | 0 - 1000 ng/mL[3] | 0.9994[3] | - Lower cost. - Structurally similar to retinol. | - Different retention time from retinol can lead to differential matrix effects, potentially compromising accuracy. - May not have identical extraction characteristics as retinol. |
| Structural Analog | 25-Hydroxyvitamin D3-d3 | 7.8 - 1000 ng/mL | Not explicitly stated for retinol | - Can be used if a deuterated analog of the analyte is not available. | - Significant differences in chemical and physical properties can lead to poor correction for extraction variability and matrix effects. |
Note: The data presented is compiled from different studies and a direct comparison should be interpreted with caution as experimental conditions may have varied.
Experimental Protocols
A robust linearity assessment is a cornerstone of method validation. Below is a detailed methodology for conducting a linearity assessment for retinol quantification in human plasma using this compound as an internal standard, based on established bioanalytical method validation guidelines.
Preparation of Calibration Standards
-
Stock Solutions: Prepare a primary stock solution of retinol and this compound in a suitable organic solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. All manipulations involving retinoids should be performed under yellow light to prevent degradation.
-
Working Standard Solutions: Prepare a series of working standard solutions of retinol by serial dilution of the primary stock solution. Similarly, prepare a working solution of the internal standard, this compound.
-
Calibration Curve: A typical calibration curve for retinol in human plasma may consist of 8-10 non-zero concentration levels. These are prepared by spiking a known volume of the retinol working standard solutions into a blank biological matrix (e.g., charcoal-stripped human plasma) to achieve the desired concentration range (e.g., 1-1000 ng/mL).
-
Internal Standard Addition: A fixed volume of the this compound working solution is added to each calibration standard, quality control sample, and study sample.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard solution.
-
Add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) and vortex for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for both retinol and this compound.
Linearity Assessment
-
Calibration Curve Construction: Plot the peak area ratio of retinol to this compound against the nominal concentration of the retinol calibration standards.
-
Regression Analysis: Perform a linear regression analysis on the calibration curve. The simplest and most common model is a linear fit with a 1/x or 1/x² weighting.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
-
At least 75% of the calibration standards must meet this criterion.
-
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the key steps in the linearity assessment workflow.
Caption: Experimental workflow for the linearity assessment of retinol quantification.
Conclusion
The use of a deuterated internal standard, such as this compound, is highly recommended for the accurate and precise quantification of retinol. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process provides superior correction for experimental variability, leading to a more robust and reliable linearity assessment. While non-deuterated and structural analogs offer a lower-cost alternative, they may introduce inaccuracies due to differences in chromatographic behavior and susceptibility to matrix effects. For researchers, scientists, and drug development professionals seeking the highest quality data, the investment in a deuterated internal standard is well-justified.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the reliability of experimental data. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, to unequivocally justify their use as the gold standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).
Internal standards (IS) are indispensable in quantitative bioanalysis for their role in correcting for variability throughout the entire analytical workflow, from sample preparation to instrumental analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in extraction recovery, matrix effects, and instrument response.[2] While structural analogs have been used, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely recognized for their superior performance.[3]
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[4] Deuterated internal standards, being chemically and physically almost identical to the analyte, co-elute and experience the same degree of matrix effects.[4] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, however, may have different retention times and be affected differently by the matrix, leading to compromised data quality.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showing significant improvements in precision and accuracy.
| Analyte | Internal Standard Type | Matrix | Key Performance Metric | Result |
| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Interpatient Assay Imprecision (CV) | 2.7% - 5.7% |
| Structural Analog (DMR) | Whole Blood | Interpatient Assay Imprecision (CV) | 7.6% - 9.7% | |
| Kahalalide F | Deuterated | Biological Matrix | Accuracy (Mean Bias) | 100.3% |
| Structural Analog | Biological Matrix | Accuracy (Mean Bias) | 96.8% | |
| Deuterated | Biological Matrix | Precision (Standard Deviation) | 7.6% | |
| Structural Analog | Biological Matrix | Precision (Standard Deviation) | 8.6% | |
| Pesticides & Mycotoxins | Deuterated Analogs | Cannabis Matrices | Accuracy | Within 25% |
| (No Internal Standard) | Cannabis Matrices | Accuracy | Differed by >60% | |
| Deuterated Analogs | Cannabis Matrices | Precision (RSD) | < 20% | |
| (No Internal Standard) | Cannabis Matrices | Precision (RSD) | > 50% | |
| Atorvastatin | Deuterated (Atorvastatin-d5) | Human Plasma | Method Validation | Meets stringent acceptance criteria set by regulatory agencies. |
Logical Justification for Using a Deuterated Internal Standard
The decision to use a deuterated internal standard is based on a logical progression that prioritizes data quality and reliability. The following diagram illustrates the workflow and the rationale behind the improved accuracy and precision achieved with a deuterated internal standard.
References
Safety Operating Guide
Proper Disposal of Retinyl Acetate-d4: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Retinyl acetate-d4 is crucial for ensuring laboratory safety and environmental protection. As a deuterated isotopologue of Retinyl acetate, its chemical properties are nearly identical, and it must be handled as a hazardous substance. This guide provides detailed procedures for its safe disposal, adhering to standard laboratory safety protocols.
Retinyl acetate is classified as a reproductive toxin and is known to cause long-lasting harmful effects to aquatic life.[1][2][3][4] Therefore, it is imperative that this compound and its containers are disposed of as hazardous chemical waste and not mixed with general laboratory or household trash.[5] Under no circumstances should this compound be allowed to enter drains, sewage systems, or waterways.
Hazard Profile and Safety Summary
Before handling, it is essential to be aware of the hazards associated with Retinyl acetate. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Classification | GHS Codes | Precautionary Statements |
| Reproductive Toxicity | H360, H361 | P201, P202, P280, P308+P313, P405 |
| Skin Irritation | H315 | P264, P280, P302+P352, P332+P313 |
| Chronic Aquatic Hazard | H413 | P273 |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
GHS Codes: H360 (May damage fertility or the unborn child), H361 (Suspected of damaging fertility or the unborn child), H315 (Causes skin irritation), H413 (May cause long lasting harmful effects to aquatic life). Precautionary Statements provide guidance on prevention, response, storage, and disposal.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves (or other impervious gloves)
-
Safety glasses or goggles
-
A lab coat
-
-
Work in a well-ventilated area or under a chemical fume hood.
-
Prepare a designated hazardous waste container. The container must be:
-
Clearly labeled as "Hazardous Waste" and list "this compound" as a component.
-
Made of a compatible material (e.g., glass or polyethylene).
-
In good condition with a securely sealing lid.
-
2. Segregation of Waste:
-
Solid Waste:
-
Collect any unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats, wipes), and absorbent materials used for spills.
-
Place all solid waste directly into the designated hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a separate, clearly labeled hazardous liquid waste container.
-
The label must identify all chemical constituents, including the solvent and this compound, with their approximate concentrations.
-
Do not mix incompatible waste streams.
-
-
Empty Containers:
-
Handle uncleaned, empty containers that held this compound as you would the product itself.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or isopropanol). Collect the rinsate as hazardous liquid waste.
-
After rinsing, the container may be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste. Otherwise, the container must be managed as hazardous waste.
-
3. Spill Management:
-
In the event of a small spill, contain the material immediately.
-
For solid spills: Use dry clean-up procedures to avoid generating dust. Carefully sweep or scoop the material and place it in the hazardous waste container.
-
For liquid spills: Use a suitable absorbent material (e.g., vermiculite or sand). Avoid using combustible absorbents like sawdust.
-
Once the spill is absorbed, collect the material and place it into the sealed hazardous waste container.
-
Clean the affected area thoroughly.
4. Storage and Final Disposal:
-
Keep the hazardous waste container securely sealed and store it in a designated, locked-up area until collection.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations. Professional disposal at an approved waste disposal or industrial combustion plant is required.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Retinyl acetate-d4
This guide provides immediate and essential safety and logistical information for handling Retinyl acetate-d4 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
This compound, a deuterated form of Retinyl acetate, is a synthetic ester of retinol (Vitamin A). Due to its potential hazards, including skin irritation and risk to the unborn child, strict adherence to safety protocols is mandatory.[1][2][3][4] This substance may also be harmful to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk. The following table summarizes the required protective gear.
| PPE Category | Specification | Purpose |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and airborne particles. |
| Body Protection | A laboratory coat or a disposable gown. For larger quantities or risk of significant exposure, chemical-resistant coveralls are recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. For operations that may generate dust or aerosols, a fit-tested N95 or higher respirator is advised. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental protocol is crucial for the safe handling of this compound.
-
Preparation and Precaution :
-
Before handling, ensure all safety precautions have been read and understood.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Keep containers securely sealed when not in use.
-
-
Donning PPE :
-
Put on a lab coat or gown.
-
Don safety glasses or goggles.
-
Wash hands thoroughly before putting on gloves.
-
Wear two pairs of chemical-resistant gloves.
-
-
Handling the Compound :
-
Avoid all personal contact with the substance, including inhalation.
-
Do not eat, drink, or smoke in the handling area.
-
Carefully weigh and handle the solid material to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly.
-
-
Post-Handling :
-
After handling, wash hands thoroughly with soap and water.
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove and dispose of gloves properly.
-
Launder contaminated clothing separately before reuse.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated, labeled, and sealed container.
-
-
Waste Segregation :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure :
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Contact your institution's EHS office for specific disposal instructions.
-
Do not discharge into sewers or waterways.
-
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spills : For minor spills, use dry clean-up procedures and avoid generating dust. Place the material in a suitable, labeled container for waste disposal. For major spills, evacuate the area and alert emergency responders.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
